Isopentyltriphenylphosphonium bromide
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-methylbutyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26P.BrH/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17,20H,18-19H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLGTVRDLCJQTO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951018 | |
| Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28322-40-9 | |
| Record name | Phosphonium, (3-methylbutyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28322-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopentyltriphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028322409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Methylbutyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50951018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentyltriphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Isopentyltriphenylphosphonium bromide, a quaternary phosphonium salt. This compound and its derivatives are valuable intermediates in various organic syntheses, most notably in the Wittig reaction for the formation of alkenes, a critical transformation in the synthesis of complex molecules, including active pharmaceutical ingredients.
Synthesis of this compound
The synthesis of this compound is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction.[1][2][3] This involves the reaction of triphenylphosphine with isopentyl bromide (also known as 1-bromo-3-methylbutane). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electron-deficient carbon atom of isopentyl bromide, displacing the bromide ion and forming the stable phosphonium salt.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous primary alkyltriphenylphosphonium bromides.
Materials:
-
Triphenylphosphine (C₁₈H₁₅P)
-
Isopentyl bromide (1-bromo-3-methylbutane, C₅H₁₁Br)
-
Toluene (C₇H₈), anhydrous
-
Diethyl ether (C₄H₁₀O), anhydrous
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Schlenk line or nitrogen/argon inlet (optional, for maintaining an inert atmosphere)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
To this stirring solution, add isopentyl bromide (1.0-1.1 equivalents).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically heated for several hours to overnight to ensure complete reaction.
-
Upon completion, the phosphonium salt will often precipitate from the toluene solution as a white solid.
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the purified this compound under vacuum to obtain a white crystalline solid.
Characterization of this compound
The successful synthesis of the target compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods.
Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₃H₂₆BrP | --INVALID-LINK-- |
| Molecular Weight | 413.33 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 152-153 °C | --INVALID-LINK-- |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for both the isopentyl and the triphenylphosphine moieties.
-
Phenyl protons: A complex multiplet in the aromatic region (typically δ 7.6-8.0 ppm) corresponding to the 15 protons of the three phenyl groups.
-
Isopentyl protons:
-
The two protons on the carbon adjacent to the phosphorus atom (P-CH₂) will appear as a multiplet, likely a triplet of doublets, due to coupling with both the adjacent methylene protons and the phosphorus atom. This signal is expected to be downfield due to the electron-withdrawing effect of the phosphonium group.
-
The protons of the next methylene group (-CH₂-) will appear as a multiplet.
-
The methine proton (-CH-) will appear as a multiplet.
-
The six protons of the two methyl groups (-CH₃) will appear as a doublet.
-
¹³C NMR Spectroscopy:
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Phenyl carbons: Several signals are expected in the aromatic region (typically δ 115-135 ppm). The carbon directly attached to the phosphorus will show a characteristic coupling (¹JC-P).
-
Isopentyl carbons:
-
The carbon atom directly bonded to the phosphorus (P-CH₂) will be significantly downfield and will exhibit a large one-bond coupling to phosphorus (¹JC-P).
-
The other carbons of the isopentyl group will appear in the aliphatic region of the spectrum, with their chemical shifts influenced by their proximity to the phosphonium group.
-
³¹P NMR Spectroscopy:
The phosphorus-31 NMR spectrum is a definitive technique for characterizing phosphonium salts. A single signal is expected for this compound. The chemical shift for tetracoordinate phosphonium salts typically appears in the range of δ +20 to +40 ppm (relative to 85% H₃PO₄).
Logical Workflow and Diagrams
Synthesis Workflow
The synthesis of this compound follows a logical and straightforward workflow, which can be visualized as follows:
References
An In-depth Technical Guide to the Synthesis of (3-Methylbutyl)triphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3-Methylbutyl)triphenylphosphonium bromide, a crucial reagent in various organic synthesis applications, particularly in the formation of carbon-carbon double bonds via the Wittig reaction. This document outlines the core chemical principles, detailed experimental protocols derived from analogous procedures, and relevant safety information.
Introduction
(3-Methylbutyl)triphenylphosphonium bromide, also known as isoamyltriphenylphosphonium bromide, is a phosphonium salt that serves as a precursor to the corresponding phosphorus ylide. This ylide is a key intermediate in the Wittig reaction, a widely used method for converting aldehydes and ketones into alkenes.[1][2] The synthesis of this phosphonium salt is typically achieved through the direct alkylation of triphenylphosphine with an isoamyl halide, most commonly 1-bromo-3-methylbutane, via a nucleophilic substitution (SN2) reaction.[3]
The resulting phosphonium salt is a stable, solid compound that can be isolated, purified, and stored before its conversion to the reactive ylide. Its applications are significant in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.
Chemical Properties and Safety Data
A summary of the key chemical and safety properties of the reactants and the final product is presented below.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Hazards |
| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 80-82 | Harmful if swallowed, Skin/eye irritant |
| 1-Bromo-3-methylbutane | C₅H₁₁Br | 151.05 | -112 | Flammable, Skin/eye/respiratory irritant |
| (3-Methylbutyl)triphenylphosphonium bromide | C₂₃H₂₆BrP | 413.33 | 157-159 | Skin/eye irritant, Respiratory irritant |
Signaling Pathway and Reaction Mechanism
The synthesis of (3-Methylbutyl)triphenylphosphonium bromide is the initial step in the broader Wittig reaction pathway. The formation of the phosphonium salt is a direct SN2 reaction.
Caption: SN2 reaction mechanism for phosphonium salt formation.
Experimental Protocols
The following protocols are adapted from established procedures for analogous phosphonium salt syntheses.[4] Researchers should optimize these conditions for their specific laboratory settings.
Conventional Heating Method
This protocol is adapted from the synthesis of a structurally similar phosphonium salt.[4]
Materials:
-
Triphenylphosphine
-
1-Bromo-3-methylbutane (isoamyl bromide)
-
Anhydrous xylene
-
Anhydrous diethyl ether
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of triphenylphosphine and 1-bromo-3-methylbutane.
-
Add a sufficient volume of anhydrous xylene to dissolve the reactants upon heating. A typical concentration would be in the range of 1-2 M.
-
Heat the reaction mixture to reflux (approximately 140 °C for xylene) and maintain reflux for 18-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
After the reflux period, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.
-
Dry the purified (3-Methylbutyl)triphenylphosphonium bromide in a vacuum desiccator.
Alternative Solvent and Catalyst Method
An alternative procedure using ethanol as a solvent and an anion exchange resin as a catalyst has been reported for the synthesis of similar phosphonium salts and may offer a higher yield and easier purification.[5]
Materials:
-
Triphenylphosphine
-
1-Bromo-3-methylbutane
-
Anhydrous ethanol
-
Anion exchange resin (e.g., Amberlite IRA-400 series)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add triphenylphosphine, anhydrous ethanol, and a catalytic amount of anion exchange resin.
-
Heat the mixture to reflux.
-
Slowly add a slight molar excess of 1-bromo-3-methylbutane dropwise over several hours.
-
Continue to reflux the mixture for 24-28 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
The filtrate can be concentrated and the product crystallized, potentially at a reduced temperature, to yield the phosphonium salt.
Experimental Workflow Diagram
The general workflow for the synthesis and purification of (3-Methylbutyl)triphenylphosphonium bromide is illustrated below.
Caption: General workflow for the synthesis of the phosphonium salt.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis protocols.
| Parameter | Conventional Heating Method | Alternative Solvent Method |
| Reactants | Triphenylphosphine, 1-Bromo-3-methylbutane | Triphenylphosphine, 1-Bromo-3-methylbutane |
| Molar Ratio (TPP:Alkyl Bromide) | 1:1 | ~1:1.02 |
| Solvent | Xylene | Ethanol |
| Catalyst | None | Anion Exchange Resin |
| Reaction Temperature (°C) | ~140 (Reflux) | ~78 (Reflux) |
| Reaction Time (hours) | 18-24 | 22-28 |
| Purification | Precipitation, Washing with Ether | Filtration, Crystallization |
| Reported Yield (for analogous compounds) | Not specified | Up to 98.3%[5] |
Conclusion
References
- 1. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Isoamyl triphenylphosphonium bromide | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Isopentyltriphenylphosphonium bromide, also known as (3-methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt that serves as a crucial reagent in organic synthesis. Its primary application lies in the Wittig reaction, a versatile method for creating carbon-carbon double bonds by converting aldehydes and ketones into alkenes. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations of its synthetic workflow and its role in the Wittig reaction.
Physical and Chemical Properties
This compound is a solid, hygroscopic compound.[1] Its key physical and chemical identifiers and properties are summarized below for easy reference and comparison.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 28322-40-9 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₆BrP | [1][3][4][5] |
| Molecular Weight | 413.33 g/mol | [1][2] |
| Exact Mass | 412.09555 Da | [2] |
| Melting Point | 152-153 °C[2] or 157-159 °C[1] | [1][2] |
| Appearance | Light Yellow Solid[1] | [1] |
| Solubility | Soluble in Methanol[1] | [1] |
| Purity | Typically ≥98% | [3] |
| EC Number | 248-966-4 | [2] |
| BRN | 3804221 | [1] |
| MDL Number | MFCD00031594 | [1] |
| PSA (Polar Surface Area) | 13.59 Ų | [2] |
| XLogP3 | 2.03 | [2] |
Experimental Protocols
Synthesis of this compound
The synthesis of alkyltriphenylphosphonium halides is typically achieved via the quaternization of triphenylphosphine with an appropriate alkyl halide.[6][7] For this compound, this involves the reaction of triphenylphosphine with isopentyl bromide (1-bromo-3-methylbutane).
Materials:
-
Triphenylphosphine (Ph₃P)
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Anhydrous solvent (e.g., Toluene, Benzene, or Acetonitrile)[8][9]
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in a minimal amount of anhydrous solvent.
-
Addition of Alkyl Halide: To the stirred solution, add isopentyl bromide (1.0 to 1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux. The reaction time can vary from several hours to a couple of days.[7][9] Monitor the reaction for the precipitation of the white, solid phosphonium salt.
-
Isolation: After the reaction is complete (as indicated by the consumption of starting material, often checked by TLC), cool the mixture to room temperature. The phosphonium salt will typically precipitate out of the solution.
-
Purification: Collect the solid product by suction filtration. Wash the crude product with a non-polar solvent like anhydrous ether or hot benzene to remove any unreacted starting materials.[9][10]
-
Drying: Dry the purified this compound under vacuum to yield the final product.
Safety Note: Alkyl halides and organic solvents should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Role in the Wittig Reaction
This compound is a precursor to the corresponding ylide, which is the key reactive species in the Wittig reaction.
Caption: The role of the phosphonium salt in the Wittig reaction pathway.
Applications in Drug Development
Phosphonium salts, including this compound, are instrumental in the synthesis of complex organic molecules. The Wittig reaction, for which this compound is a key reagent, is widely employed in the pharmaceutical industry to construct alkene functionalities found in numerous drug candidates and natural products.[11] The ability to stereoselectively form double bonds makes this reaction particularly valuable in creating specific isomers of biologically active compounds. Furthermore, some long-chain phosphonium ionic liquids have been investigated for their potential as antibacterial agents, suggesting a more direct role for such compounds in drug discovery.[12]
References
- 1. ISOAMYLTRIPHENYLPHOSPHONIUM BROMIDE | 28322-40-9 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. indiamart.com [indiamart.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound | C23H26BrP | CID 2759379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]
- 7. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 8. biomedres.us [biomedres.us]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. adpharmachem.com [adpharmachem.com]
- 12. Theoretical and Experimental Studies of Phosphonium Ionic Liquids as Potential Antibacterials of MDR Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for isopentyltriphenylphosphonium bromide. These predictions are derived from the known spectral data of homologous compounds such as methyl-, ethyl-, propyl-, and butyltriphenylphosphonium bromides. The chemical shifts for the isopentyl group are estimated based on standard substituent effects and comparison with analogous structures.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Phenyl-H (ortho, meta, para) | 7.6 - 7.9 | Multiplet (m) | - | 15H |
| -CH₂-P⁺ | 3.6 - 3.9 | Multiplet (m) | - | 2H |
| -CH₂-CH(CH₃)₂ | 1.5 - 1.7 | Multiplet (m) | ~7 | 2H |
| -CH(CH₃)₂ | 1.6 - 1.8 | Multiplet (m) | ~7 | 1H |
| -CH(CH₃)₂ | 0.9 - 1.0 | Doublet (d) | ~7 | 6H |
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a detailed methodology for the acquisition of a ¹H NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for phosphonium salts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to calibrate the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the residual solvent peak.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer (e.g., 400 MHz or higher) is typically used.
-
Sample Insertion: Carefully insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used for a routine ¹H NMR spectrum.
-
Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for the relaxation of the nuclei.
-
Acquisition Time: Typically 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the entire proton chemical shift range.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
-
Chemical Shift Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualization of this compound
The following diagram illustrates the molecular structure of this compound, highlighting the connectivity of the isopentyl group to the triphenylphosphine moiety.
Caption: Molecular structure of this compound.
An In-depth Technical Guide on the 13C NMR Chemical Shifts of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected 13C Nuclear Magnetic Resonance (NMR) chemical shifts for isopentyltriphenylphosphonium bromide. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shift values derived from the analysis of structurally analogous compounds. This guide also includes a comprehensive experimental protocol for the synthesis and NMR analysis of this compound, catering to the needs of researchers in organic synthesis and medicinal chemistry.
Predicted 13C NMR Chemical Shifts
The 13C NMR chemical shifts for this compound have been estimated based on data from similar alkyltriphenylphosphonium salts and known substituent effects on alkyl chains. The expected chemical shifts are presented in Table 1, with assignments for each carbon atom in the isopentyl and triphenylphosphonium moieties.
Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) |
| C1' | -CH₂-P⁺ | 22-25 |
| C2' | -CH₂-CH(CH₃)₂ | 28-31 |
| C3' | -CH(CH₃)₂ | 25-28 |
| C4', C5' | -CH(CH₃)₂ | 22-24 |
| C1 (ipso) | P⁺-C (aromatic) | 118-120 (d, ¹JPC ≈ 85-90 Hz) |
| C2, C6 (ortho) | Aromatic CH | 134-136 (d, ²JPC ≈ 10-12 Hz) |
| C3, C5 (meta) | Aromatic CH | 130-132 (d, ³JPC ≈ 12-14 Hz) |
| C4 (para) | Aromatic CH | 135-137 (d, ⁴JPC ≈ 3-4 Hz) |
| Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are based on analysis of similar compounds and may vary depending on experimental conditions. d = doublet, JPC = phosphorus-carbon coupling constant. |
Experimental Protocols
A detailed methodology for the synthesis of this compound and its subsequent 13C NMR analysis is provided below.
Synthesis of this compound
This procedure is adapted from established methods for the synthesis of alkyltriphenylphosphonium salts.
Materials:
-
Triphenylphosphine (1.0 eq)
-
1-Bromo-3-methylbutane (isopentyl bromide) (1.1 eq)
-
Toluene (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine and anhydrous toluene.
-
Stir the mixture to dissolve the triphenylphosphine.
-
Add 1-bromo-3-methylbutane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of this compound should form.
-
If precipitation is incomplete, the volume of toluene can be reduced under vacuum, or anhydrous diethyl ether can be added to induce precipitation.
-
Collect the white solid by vacuum filtration and wash with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield pure this compound.
13C NMR Spectroscopic Analysis
Instrumentation and Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common solvent for phosphonium salts. Other suitable solvents include deuterated dichloromethane (CD₂Cl₂) or deuterated methanol (CD₃OD).
-
Concentration: 10-20 mg of the sample dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled 13C NMR experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, especially for the quaternary ipso-carbon.
-
Spectral Width: 0-200 ppm.
-
-
Reference: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of this compound with the numbering scheme used for the assignment of 13C NMR chemical shifts.
Caption: Structure of this compound with Atom Numbering.
Logical Workflow for Synthesis and Analysis
The logical workflow from synthesis to spectral analysis is depicted in the following diagram.
Caption: Workflow for Synthesis and 13C NMR Analysis.
Introduction to FT-IR Spectroscopy of Phosphonium Salts
An In-depth Technical Guide to the FT-IR Analysis of Isopentyltriphenylphosphonium Bromide
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. When applied to phosphonium salts such as this compound, FT-IR can provide valuable information about the vibrations of the aromatic (phenyl) and aliphatic (isopentyl) C-H bonds, the P-C (phosphorus-carbon) bonds, and the overall molecular fingerprint. The bromide counter-ion does not have vibrational modes in the typical mid-IR range (4000-400 cm⁻¹).
Predicted FT-IR Spectral Data for this compound
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components. The table below summarizes the predicted vibrational frequencies, their intensities, and the corresponding molecular motions.
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Mode Assignment | Functional Group |
| 3080 - 3010 | Medium | C-H stretching | Aromatic (Phenyl) |
| 2965 - 2950 | Strong | Asymmetric CH₃ stretching | Aliphatic (Isopentyl) |
| 2930 - 2915 | Strong | Asymmetric CH₂ stretching | Aliphatic (Isopentyl) |
| 2875 - 2865 | Medium | Symmetric CH₃ stretching | Aliphatic (Isopentyl) |
| 2860 - 2845 | Medium | Symmetric CH₂ stretching | Aliphatic (Isopentyl) |
| 1585 - 1580 | Medium | C=C stretching | Aromatic Ring |
| 1485 - 1475 | Medium | C=C stretching | Aromatic Ring |
| 1440 - 1430 | Strong | P-C stretching | P-Phenyl |
| 1470 - 1450 | Medium | CH₂ scissoring | Aliphatic (Isopentyl) |
| 1385 - 1380 | Medium | CH₃ symmetric bending (umbrella) | Aliphatic (Isopentyl) |
| 1120 - 1100 | Strong | P-C stretching | P-Phenyl |
| 1000 - 990 | Medium | In-plane C-H bending / Ring mode | Aromatic (Phenyl) |
| 750 - 740 | Strong | Out-of-plane C-H bending | Aromatic (Phenyl) |
| 725 - 720 | Medium | CH₂ rocking | Aliphatic (Isopentyl) |
| 700 - 680 | Strong | Out-of-plane C-H bending | Aromatic (Phenyl) |
Experimental Protocol for FT-IR Analysis
This section outlines a standard methodology for obtaining the FT-IR spectrum of a solid sample like this compound using the attenuated total reflectance (ATR) technique, which is a common and convenient method.
3.1. Materials and Equipment
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Spatula.
-
This compound sample.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol).
-
Lint-free wipes.
3.2. Sample Preparation and Data Acquisition
-
Background Collection: Ensure the ATR crystal surface is clean. Collect a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Use the ATR pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the sample and the crystal.
-
Spectrum Collection: Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The software automatically performs an ATR correction and baseline correction to produce the final absorbance spectrum.
-
Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent.
Visualization of the Analytical Workflow
The following diagram illustrates the logical steps involved in the FT-IR analysis of this compound.
Logical workflow for the FT-IR analysis of a solid sample.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and expected outcomes in the mass spectrometric analysis of isopentyltriphenylphosphonium bromide. Designed for professionals in research and development, this document outlines the anticipated fragmentation pathways, key spectral data, and detailed experimental methodologies, offering a foundational understanding for the structural elucidation of this and related phosphonium salt compounds.
Introduction
This compound is a quaternary phosphonium salt widely utilized in organic synthesis, particularly in the Wittig reaction. A thorough understanding of its behavior under mass spectrometric conditions is crucial for reaction monitoring, impurity profiling, and overall quality control in drug development and chemical research. This guide delves into the predicted fragmentation patterns of the isopentyltriphenylphosphonium cation, providing a theoretical framework based on established principles of mass spectrometry.
Predicted Mass Spectrometry Data
Upon introduction into the mass spectrometer, this compound is expected to readily lose its bromide counter-ion, allowing for the analysis of the intact isopentyltriphenylphosphonium cation. The fragmentation of this cation is anticipated to proceed through several key pathways, dictated by the relative stability of the resulting fragment ions. The table below summarizes the expected major ions, their mass-to-charge ratios (m/z), and the fragmentation mechanisms leading to their formation.
| m/z (Predicted) | Ion Structure | Proposed Fragmentation Pathway | Expected Relative Abundance |
| 333.18 | [C23H26P]+ | Intact Cation (Parent Ion) | Abundant |
| 262.09 | [P(C6H5)3]+• | Loss of isopentyl radical | Likely abundant |
| 261.08 | [P(C6H5)2(C6H4)]+ | Loss of isopentene (McLafferty-type rearrangement) | Possible |
| 185.06 | [P(C6H5)2]+ | Loss of a phenyl group from the triphenylphosphine cation | Abundant |
| 183.05 | [C12H8P]+ | Biphenylenephosphonium ion (from rearrangement) | Moderate |
| 108.03 | [P(C6H5)]+• | Loss of two phenyl groups from the triphenylphosphine cation | Possible |
| 77.04 | [C6H5]+ | Phenyl cation | Abundant |
| 71.09 | [C5H11]+ | Isopentyl cation | Possible |
| 43.05 | [C3H7]+ | Isopropyl cation (from isopentyl fragmentation) | Abundant |
Key Fragmentation Pathways
The fragmentation of the isopentyltriphenylphosphonium cation is primarily driven by cleavages around the central phosphorus atom and within the isopentyl chain. The triphenylphosphine moiety provides a stable core, influencing the fragmentation cascade.
Alpha-Cleavage
The most favorable initial fragmentation is the cleavage of the bond between the phosphorus atom and the isopentyl group. This results in the formation of a stable triphenylphosphine radical cation at m/z 262.
McLafferty-type Rearrangement
A rearrangement involving the transfer of a hydrogen atom from the isopentyl chain to one of the phenyl groups, followed by the elimination of a neutral isopentene molecule, can lead to the formation of a triphenylphosphonium ylide-like fragment.
Fragmentation of the Triphenylphosphine Core
The triphenylphosphine cation itself can undergo further fragmentation, primarily through the sequential loss of phenyl groups. This gives rise to characteristic ions at m/z 185 and 108. The phenyl cation at m/z 77 is also a prominent peak.
Fragmentation of the Isopentyl Group
Cleavage within the isopentyl side chain can also occur, leading to the formation of stable carbocations. The isopentyl cation (m/z 71) and the highly stable isopropyl cation (m/z 43) are expected fragments.
Experimental Protocols
The following section details a generalized experimental protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).
Objective: To obtain the mass spectrum and identify the fragmentation pattern of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (optional, for enhancing ionization)
-
Mass spectrometer with ESI source (e.g., Q-TOF or ion trap)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with a 50:50 mixture of methanol and deionized water to a final concentration of 1-10 µg/mL.
-
If necessary, add 0.1% formic acid to the final solution to promote protonation, although the pre-charged nature of the phosphonium salt may make this unnecessary.
-
-
Mass Spectrometer Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 100 - 150 °C.
-
Desolvation Gas (Nitrogen) Flow: 500 - 800 L/hr.
-
Desolvation Temperature: 250 - 400 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Acquire the full scan mass spectrum (MS1).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 333.18).
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10 to 40 eV to observe the fragmentation pattern at different energies.
-
-
Data Analysis:
-
Identify the monoisotopic mass of the intact cation in the MS1 spectrum.
-
Analyze the MS/MS spectrum to identify the major fragment ions.
-
Propose fragmentation pathways consistent with the observed masses.
-
Visualizing the Fragmentation Cascade
The following diagrams, generated using Graphviz, illustrate the logical relationships in the experimental workflow and the proposed fragmentation pathways of the isopentyltriphenylphosphonium cation.
An In-depth Technical Guide to the Solubility of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isopentyltriphenylphosphonium bromide (CAS No. 28322-40-9). Due to a lack of extensive published quantitative data, this document synthesizes available qualitative information and provides detailed experimental protocols for determining solubility in common organic solvents. This guide is intended to support research and development activities where this compound is utilized, particularly in the context of the Wittig reaction and other synthetic applications.
Physicochemical Properties
This compound is a quaternary phosphonium salt. The presence of the three phenyl groups on the phosphorus atom provides significant steric bulk and lipophilicity, while the phosphonium bromide moiety imparts ionic character. The isopentyl (or 3-methylbutyl) group further contributes to the molecule's interaction with organic solvents, generally enhancing its solubility in them.[1] The compound is a white to light yellow crystalline solid and is known to be hygroscopic.[2][3][4][5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28322-40-9 | [2][3] |
| Molecular Formula | C₂₃H₂₆BrP | [2] |
| Molecular Weight | 413.35 g/mol | [2] |
| Melting Point | 155 - 159 °C | [2][3][4][5] |
| Appearance | White to light yellow crystalline solid | [2][3][4][5] |
| Sensitivity | Hygroscopic | [4] |
Solubility Profile
Quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in publicly available literature. Safety Data Sheets for the compound typically state "No information available" for water solubility and solubility in other solvents.[2][3] However, based on chemical supplier information and its use in published synthetic procedures, a qualitative solubility profile can be compiled.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| Methanol | Soluble | Explicitly stated by a chemical data provider. | [4] |
| Tetrahydrofuran (THF) | Soluble/Sufficiently Soluble | Used as a solvent for Wittig reactions involving this reagent, indicating it dissolves to an extent necessary for reaction. | [6] |
| Polar Organic Solvents | Generally Soluble (Inferred) | Similar alkyltriphenylphosphonium salts are soluble in polar organic solvents like ethanol and acetonitrile. The isopentyl group is noted to enhance organic solvent solubility. | [1] |
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following established methods can be employed. The isothermal equilibrium shake-flask method followed by gravimetric analysis is a reliable and widely used technique.
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25 °C ± 0.1 °C)
-
Screw-cap vials or flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and glassware
-
Evaporating dish or pre-weighed vial
-
Drying oven
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in the thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured solubility is constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being transferred.
-
Analysis (Gravimetric Method): a. Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish. b. Record the total weight of the dish and the solution. c. Carefully evaporate the solvent in a fume hood or using a rotary evaporator. d. Place the dish containing the solid residue in a drying oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved. e. Cool the dish in a desiccator and weigh it to determine the mass of the dissolved solid.
Calculation: The solubility (S) can be expressed in various units, such as g/100 mL or g/100 g of solvent.
-
Mass of dissolved solid (m_solute): (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility (g / 100 g solvent): (m_solute / m_solvent) * 100
Application Workflow: The Wittig Reaction
This compound is primarily used as a precursor to a phosphonium ylide for the Wittig reaction, a fundamental method for synthesizing alkenes from aldehydes or ketones. The overall process involves two main stages: the formation of the phosphonium salt and the subsequent Wittig reaction.
The phosphonium salt is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide, in this case, 1-bromo-3-methylbutane (isopentyl bromide).
Caption: Workflow for the Sₙ2 synthesis of the phosphonium salt.
The synthesized phosphonium salt is deprotonated with a strong base to form a reactive ylide. This ylide then reacts with a carbonyl compound (aldehyde or ketone) to form an oxaphosphetane intermediate, which decomposes to the desired alkene and triphenylphosphine oxide.
Caption: Logical workflow of the Wittig reaction using the phosphonium salt.
References
Unveiling the Atomic Architecture: An In-depth Technical Guide to the X-ray Crystal Structure of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystal structure of isopentyltriphenylphosphonium bromide. Due to the limited availability of specific crystallographic data for the isopentyl isomer in public databases, this guide utilizes the closely related and structurally representative data for pentyltriphenylphosphonium bromide as a primary reference. The methodologies for synthesis, crystallization, and X-ray diffraction are detailed, offering a robust framework for researchers working with this class of compounds.
Experimental Protocols
Synthesis of this compound
The synthesis of alkyltriphenylphosphonium halides is a well-established procedure, typically involving the S_N2 reaction between triphenylphosphine and an appropriate alkyl halide. The following protocol is adapted from standard synthetic methods for analogous compounds.[1][2]
Materials:
-
Triphenylphosphine (PPh₃)
-
1-bromo-3-methylbutane (isopentyl bromide)
-
Toluene, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
Add 1-bromo-3-methylbutane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by vacuum filtration.
-
Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound.
Single Crystal Growth
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method for growing crystals of phosphonium salts is slow evaporation or vapor diffusion.
Procedure:
-
Dissolve the synthesized this compound in a minimal amount of a suitable solvent, such as methanol or ethanol, at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
Transfer the solution to a small vial and place it inside a larger beaker containing a less polar solvent in which the compound is insoluble (e.g., diethyl ether).
-
Seal the beaker and allow the vapor of the less polar solvent to slowly diffuse into the vial containing the phosphonium salt solution.
-
Over several days, as the solvent mixture becomes less polar, the solubility of the salt will decrease, leading to the formation of single crystals.
X-ray Diffraction Data Collection and Structure Refinement
The following is a general workflow for single-crystal X-ray diffraction analysis.[3][4][5][6]
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for various experimental factors (e.g., absorption).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.
Data Presentation
The following tables summarize the crystallographic data for pentyltriphenylphosphonium bromide , which serves as a structural analogue for this compound.
Table 1: Crystal Data and Structure Refinement for Pentyltriphenylphosphonium Bromide
| Parameter | Value |
| Empirical formula | C₂₃H₂₆BrP |
| Formula weight | 413.33 g/mol |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P 1 2₁/c 1 |
| Unit cell dimensions | a = 11.6338 Å, α = 90° |
| b = 10.3522 Å, β = 104.393° | |
| c = 17.2434 Å, γ = 90° | |
| Volume | 2009.6 ų |
| Z | 4 |
| Density (calculated) | 1.366 Mg/m³ |
| Absorption coefficient | 2.140 mm⁻¹ |
| F(000) | 856 |
| Crystal size | Not reported |
| Theta range for data collection | Not reported |
| Index ranges | -15<=h<=15, -13<=k<=13, -22<=l<=22 |
| Reflections collected | 23056 |
| Independent reflections | 4615 [R(int) = 0.0485] |
| Completeness to theta | Not reported |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 4615 / 0 / 235 |
| Goodness-of-fit on F² | 1.034 |
| Final R indices [I>2sigma(I)] | R1 = 0.0552, wR2 = 0.1368 |
| R indices (all data) | R1 = 0.0718, wR2 = 0.1465 |
| Largest diff. peak and hole | 1.157 and -1.002 e.Å⁻³ |
Table 2: Atomic Coordinates and Equivalent Isotropic Displacement Parameters for Pentyltriphenylphosphonium Bromide
(A representative subset of atomic coordinates would be presented here. For a complete list, researchers should refer to the original crystallographic information file (CIF).)
Table 3: Selected Bond Lengths and Angles for Pentyltriphenylphosphonium Bromide
(A representative subset of key bond lengths and angles, particularly around the phosphorus center and within the isopentyl and phenyl groups, would be presented here. For a complete list, researchers should consult the full crystallographic data.)
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the phosphonium salt to the final determination of its crystal structure.
Caption: Experimental workflow for the determination of the crystal structure of this compound.
Conclusion
This technical guide outlines the necessary protocols and presents the key structural data for understanding the solid-state conformation of this compound, using the closely related pentyltriphenylphosphonium bromide as a detailed structural model. The provided methodologies for synthesis, crystallization, and X-ray diffraction analysis serve as a valuable resource for researchers in medicinal chemistry, materials science, and related fields, facilitating further studies and applications of this class of compounds.
References
- 1. Sciencemadness Discussion Board - Preparation of Alkyltriphenylphosphonium Bromides - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. m.youtube.com [m.youtube.com]
- 3. iki-labs.bgu.ac.il [iki-labs.bgu.ac.il]
- 4. sssc.usask.ca [sssc.usask.ca]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
The Formation of Isopentyltriphenylphosphonium Ylide: A Mechanistic and Practical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the mechanism behind the formation of isopentyltriphenylphosphonium ylide, a crucial intermediate in organic synthesis, particularly in the context of the Wittig reaction. The document outlines the underlying chemical principles, provides detailed experimental protocols, presents relevant quantitative data, and illustrates the process through clear diagrams.
Introduction: The Significance of Phosphorus Ylides
Phosphorus ylides, also known as Wittig reagents, are organophosphorus compounds that are indispensable in synthetic organic chemistry.[1][2] An ylide is a neutral molecule with formal positive and negative charges on adjacent atoms.[3] In the case of phosphorus ylides, a negatively charged carbon atom (a carbanion) is adjacent to a positively charged phosphorus atom. This unique electronic structure makes the carbon atom highly nucleophilic, enabling it to react with carbonyl compounds such as aldehydes and ketones.[3][4] This reaction, known as the Wittig reaction, is a powerful and widely used method for the stereoselective synthesis of alkenes, a fundamental functional group in many biologically active molecules and pharmaceutical compounds.[2][5][6] The formation of the ylide itself is a critical precursor to this important transformation.
Core Mechanism of Ylide Formation
The synthesis of a phosphorus ylide from an alkyltriphenylphosphonium salt, such as isopentyltriphenylphosphonium bromide, is a two-step process.[1]
Step 1: Synthesis of the Phosphonium Salt via SN2 Reaction
The initial step involves the formation of an alkylphosphonium salt through a bimolecular nucleophilic substitution (SN2) reaction.[1][3][5] Triphenylphosphine, a good nucleophile, attacks the electrophilic carbon of an alkyl halide.[3] In the case of this compound, triphenylphosphine reacts with isopentyl bromide (1-bromo-3-methylbutane). The lone pair of electrons on the phosphorus atom attacks the carbon atom bonded to the bromine, displacing the bromide ion as the leaving group.[3] This reaction is generally efficient for primary and methyl halides, while secondary halides tend to give lower yields.[1][5]
Step 2: Deprotonation to Form the Ylide
The second step is an acid-base reaction where a strong base is used to deprotonate the phosphonium salt.[1][7] The hydrogen atoms on the carbon adjacent to the positively charged phosphorus atom (the α-carbon) are acidic.[1][8] This increased acidity is due to the electron-withdrawing inductive effect of the phosphonium group, which stabilizes the resulting carbanion.[3]
The choice of base is critical and depends on the nature of the alkyl group attached to the phosphorus.[8] For simple alkyl groups like isopentyl, which do not have additional electron-withdrawing groups to further stabilize the carbanion, a very strong base is required.[8] Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and various metal alkoxides and hexamethyldisilazides.[1][9] The base abstracts a proton from the α-carbon, leading to the formation of the neutral ylide, which exists as a resonance hybrid of the ylide and the phosphorane forms.[3] The ylide is typically generated in situ and used immediately in a subsequent reaction, such as the Wittig reaction, as it can be sensitive to air and moisture.[4][9][10]
Experimental Protocols
The following are generalized experimental procedures for the two-step synthesis of an alkyltriphenylphosphonium ylide. These protocols should be adapted based on specific laboratory conditions, scale, and the specific alkyl halide being used. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as ylides are sensitive to moisture and oxygen.[9][10]
Synthesis of this compound (Phosphonium Salt)
Materials:
-
Triphenylphosphine (PPh₃)
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Anhydrous toluene or acetonitrile
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add isopentyl bromide (1.0-1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.[11] The formation of a white precipitate indicates the formation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid phosphonium salt by vacuum filtration.
-
Wash the collected solid with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum to obtain the final product. The product can be characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Generation of the Isopentyltriphenylphosphonium Ylide
Materials:
-
This compound (from step 3.1)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Strong base (e.g., n-butyllithium in hexanes)
-
Schlenk flask or a three-necked flask with a magnetic stirrer
-
Inert atmosphere setup
-
Syringes for liquid transfer
Procedure:
-
Add the dried this compound (1.0 eq) to a Schlenk flask under an inert atmosphere.
-
Add anhydrous THF via a syringe. Stir the suspension at room temperature or cool to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) dropwise to the stirred suspension via a syringe.
-
The formation of the ylide is often indicated by a color change (typically to orange, red, or yellow) and the dissolution of the phosphonium salt.
-
Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete deprotonation.
-
The resulting solution contains the isopentyltriphenylphosphonium ylide and is now ready for reaction with an aldehyde or ketone in situ.
Quantitative Data Summary
While specific quantitative data for this compound may not be extensively published, the table below summarizes typical data for analogous non-stabilized alkyltriphenylphosphonium salts. This information is crucial for understanding the reactivity and for the characterization of these compounds.
| Parameter | Typical Value/Range | Significance |
| pKa of α-Hydrogen | ~25-35 | Indicates the acidity of the proton to be removed. A high pKa necessitates the use of a very strong base for deprotonation. |
| Yield of Phosphonium Salt | >90% | The SN2 reaction to form the phosphonium salt is generally a high-yielding reaction for primary alkyl halides.[3] |
| ³¹P NMR Shift (Phosphonium Salt) | δ ≈ +20 to +30 ppm | A characteristic chemical shift in ³¹P NMR spectroscopy that confirms the formation of the tetracoordinate phosphonium species. |
| ³¹P NMR Shift (Ylide) | δ ≈ +5 to +20 ppm | The chemical shift moves upfield upon deprotonation and formation of the ylide, providing a useful diagnostic tool. |
| Base Equivalents | 1.0 - 1.1 eq | A stoichiometric amount of strong base is typically sufficient for complete ylide formation. |
| Reaction Temperature (Ylide Formation) | 0 °C to Room Temp. | The deprotonation is usually fast and can be controlled at lower temperatures to minimize side reactions. |
Conclusion
The formation of isopentyltriphenylphosphonium ylide is a fundamental two-step process involving an SN2 reaction to form the phosphonium salt, followed by deprotonation with a strong base. A thorough understanding of this mechanism, coupled with careful experimental technique under anhydrous and inert conditions, is essential for the successful generation of this versatile Wittig reagent. The principles and protocols outlined in this guide provide a solid foundation for researchers in the fields of organic synthesis and drug development to effectively utilize this chemistry in the construction of complex molecular architectures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. adichemistry.com [adichemistry.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. youtube.com [youtube.com]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Acidity of α-Protons in Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity of the α-protons in isopentyltriphenylphosphonium bromide, a key reagent in organic synthesis. The document details the underlying chemical principles, factors influencing acidity, quantitative data, and detailed experimental protocols relevant to its use in the Wittig reaction.
Introduction to α-Proton Acidity in Phosphonium Salts
This compound, also known as (3-methylbutyl)triphenylphosphonium bromide, is a quaternary phosphonium salt crucial for the synthesis of alkenes via the Wittig reaction. The acidity of the protons on the carbon atom adjacent to the positively charged phosphorus atom (the α-protons) is a critical factor in the formation of the corresponding phosphorus ylide, the reactive species in the Wittig olefination.
The positive charge on the phosphorus atom significantly increases the acidity of the α-protons compared to a typical alkane. This is due to the strong electron-withdrawing inductive effect of the phosphonium group, which stabilizes the resulting carbanion upon deprotonation. The formation of the ylide is a reversible acid-base reaction, and the position of the equilibrium is determined by the pKa of the phosphonium salt and the strength of the base used.
Factors Influencing α-Proton Acidity
The acidity of the α-protons in phosphonium salts is influenced by several factors, primarily the nature of the substituents on both the phosphorus atom and the α-carbon.
-
Substituents on Phosphorus: The three phenyl groups in this compound are electron-withdrawing, which enhances the acidity of the α-protons. More electron-donating groups on the phosphorus atom would decrease the acidity.
-
Substituents on the α-Carbon: The isopentyl group is an alkyl group, which is electron-donating. Compared to a methyl group, the isopentyl group slightly decreases the acidity of the α-protons. Conversely, electron-withdrawing groups on the α-carbon would significantly increase the acidity, allowing for the use of weaker bases for deprotonation.
The interplay of these electronic effects determines the overall pKa of the phosphonium salt and, consequently, the conditions required for ylide formation.
Caption: Factors influencing the α-proton acidity of phosphonium salts.
Quantitative Data on Acidity
| Phosphonium Salt | R Group | Estimated pKa (in DMSO) | Reference |
| Methyltriphenylphosphonium bromide | -CH₃ | ~22.5 | [1] |
| Ethyltriphenylphosphonium bromide | -CH₂CH₃ | ~23.5 | [1] |
| n-Butyltriphenylphosphonium bromide | -(CH₂)₃CH₃ | ~24.5 | [1] |
| This compound | -CH₂CH₂(CH₃)₂ | ~25 (Estimated) | - |
| Benzyltriphenylphosphonium chloride | -CH₂Ph | ~18.5 | [1] |
Note: The pKa values can vary depending on the solvent and the method of determination.
Experimental Protocols
This protocol outlines a general method for determining the pKa of a phosphonium salt like this compound.
Materials:
-
This compound
-
Standardized strong base solution (e.g., 0.1 M Sodium Methoxide in Methanol)
-
Anhydrous, non-aqueous solvent (e.g., DMSO, Methanol)
-
Potentiometer with a suitable electrode (e.g., glass electrode)
-
Burette
-
Stirring plate and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the chosen anhydrous solvent in a titration vessel.
-
Place the titration vessel under an inert atmosphere to prevent interference from atmospheric CO₂ and water.
-
Calibrate the potentiometer and electrode using standard buffers appropriate for the solvent system.
-
Immerse the electrode in the sample solution and allow the reading to stabilize.
-
Begin the titration by adding small, precise increments of the standardized strong base solution from the burette.
-
Record the potential (or pH) reading after each addition, ensuring the solution is well-stirred and the reading has stabilized.
-
Continue the titration well past the equivalence point.
-
Plot the potential (or pH) as a function of the volume of titrant added.
-
Determine the equivalence point from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
This protocol describes the in-situ generation of the isopentyltriphenylphosphorane ylide and its subsequent reaction with an aldehyde.
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Strong base (e.g., n-Butyllithium in hexanes, Sodium hydride)
-
Aldehyde (e.g., Benzaldehyde)
-
Reaction flask, dropping funnel, syringe
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
-
Ylide Formation:
-
To a dry, three-necked flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C, depending on the base and reactivity.
-
Slowly add the strong base (e.g., n-BuLi) dropwise via syringe to the stirred suspension. A color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at the same temperature for 30-60 minutes to ensure complete deprotonation.
-
-
Wittig Reaction:
-
Dissolve the aldehyde in the same anhydrous solvent in a separate flask.
-
Add the aldehyde solution dropwise to the ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the alkene by column chromatography or recrystallization.
-
Caption: Experimental workflow for a typical Wittig reaction.
Conclusion
The acidity of the α-protons in this compound is a fundamental property that governs its utility in the Wittig reaction. While a precise pKa value remains to be experimentally determined, a thorough understanding of the factors influencing its acidity allows for the rational selection of reaction conditions, particularly the choice of base, to efficiently generate the corresponding ylide. The provided experimental protocols offer a practical guide for both the characterization of its acidic properties and its application in the synthesis of complex organic molecules, which is of significant interest to researchers in the field of drug development and materials science.
References
An In-depth Technical Guide to the Hygroscopic Nature of Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hygroscopic nature of isopentyltriphenylphosphonium bromide and related phosphonium salts. The intrinsic affinity of these compounds for atmospheric moisture can significantly impact their stability, reactivity, and handling, which is of critical importance in research and drug development. This document outlines the known characteristics of this compound, offers a comparative look at analogous compounds, and provides detailed experimental protocols for the quantitative assessment of hygroscopicity.
Introduction to Hygroscopicity in Phosphonium Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For ionic compounds like phosphonium salts, this is a common characteristic due to the strong electrostatic interactions between the ions and the polar water molecules. The absorption of water can lead to changes in the physical state of the material, such as deliquescence (dissolving in the absorbed water to form a solution), and can also impact chemical stability and reactivity, particularly in moisture-sensitive reactions. Therefore, a thorough understanding and quantification of the hygroscopic nature of a phosphonium salt are crucial for its proper storage, handling, and application.
Hygroscopic Nature of this compound
This compound is qualitatively described as a hygroscopic solid. This information is typically found in supplier specifications and safety data sheets. However, to date, there is a lack of publicly available quantitative data on the extent of its hygroscopicity, such as its water absorption profile under varying relative humidity conditions or its critical relative humidity at which significant water uptake occurs. Given its ionic bromide salt structure, a degree of hygroscopicity is expected.
Hygroscopicity of Analogous Alkyltriphenylphosphonium Bromides
| Compound Name | CAS Number | Qualitative Hygroscopicity |
| Methyltriphenylphosphonium bromide | 1779-49-3 | Hygroscopic[1][2] |
| Ethyltriphenylphosphonium bromide | 1530-32-1 | Hygroscopic[3][4][5] |
| Butyltriphenylphosphonium bromide | 1779-51-7 | Hygroscopic[6][7][8][9] |
Classification of Hygroscopicity
To provide a quantitative framework for assessing the hygroscopic nature of a substance, the European Pharmacopoeia outlines a classification system based on the percentage increase in mass after storage at a defined temperature and relative humidity.
| Classification | Mass Increase (% w/w) |
| Non-hygroscopic | < 0.2 |
| Slightly hygroscopic | ≥ 0.2 and < 2 |
| Hygroscopic | ≥ 2 and < 15 |
| Very hygroscopic | ≥ 15 |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Conditions: 24 hours at 25°C and 80% relative humidity.[10][11]
Experimental Protocols for Determining Hygroscopicity
For a precise understanding of the hygroscopic properties of this compound, experimental evaluation is necessary. The following are detailed methodologies for key experiments.
Gravimetric Method (based on European Pharmacopoeia)
This method determines the degree of hygroscopicity by measuring the mass increase of a sample after exposure to a high-humidity environment.
Methodology:
-
Preparation: Place a saturated solution of ammonium chloride in the bottom of a desiccator to maintain a relative humidity of approximately 80%. Allow the desiccator to equilibrate at 25°C ± 1°C.
-
Sample Preparation: Accurately weigh a clean, dry glass weighing bottle with its stopper.
-
Sample Weighing: Place approximately 1-2 g of the test substance in the weighing bottle and accurately weigh it.
-
Exposure: Place the unstoppered weighing bottle containing the sample in the prepared desiccator.
-
Incubation: Store the desiccator at 25°C ± 1°C for 24 hours.
-
Final Weighing: After 24 hours, remove the weighing bottle from the desiccator, immediately replace the stopper, and accurately weigh it.
-
Calculation: Calculate the percentage increase in mass.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyltriphenyliphosphonium bromide | C19H18P.Br | CID 74505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. thechemco.com [thechemco.com]
- 4. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]
- 5. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]
- 6. Butyltriphenylphosphonium Bromide CAS 1779-51-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 1779-51-7 CAS MSDS (Butyltriphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. jnfuturechemical.com [jnfuturechemical.com]
- 10. uspbpep.com [uspbpep.com]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
Methodological & Application
Isopentyltriphenylphosphonium Bromide: A Versatile Wittig Reagent for Alkene Synthesis
For Immediate Release
Introduction
Isopentyltriphenylphosphonium bromide is a quaternary phosphonium salt that serves as a key precursor in the Wittig reaction for the synthesis of a variety of alkenes. This application note provides detailed protocols for the preparation of the Wittig reagent and its subsequent application in olefination reactions with various carbonyl compounds. The information is targeted towards researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Formula | C23H26BrP |
| Molecular Weight | 413.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not available |
| Solubility | Soluble in polar organic solvents such as THF and DMSO |
Applications in Organic Synthesis
This compound is primarily used to introduce an isopentylidene group onto a carbonyl carbon, forming a carbon-carbon double bond. The ylide generated from this phosphonium salt is a non-stabilized ylide, which generally leads to the formation of (Z)-alkenes with high stereoselectivity when reacted with aldehydes.[1][2][3] This reagent is particularly valuable in the synthesis of natural products and bioactive molecules, such as insect pheromones.
Synthesis of Insect Pheromones
A notable application of Wittig reagents analogous to this compound is in the synthesis of insect sex pheromones. For instance, the housefly sex attractant, (Z)-9-tricosene, can be synthesized via a Wittig reaction between a C14-alkyltriphenylphosphonium ylide and nonanal. This highlights the utility of such reagents in preparing long-chain alkenes with specific stereochemistry, which is often crucial for their biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of alkyltriphenylphosphonium bromides.[4]
Materials:
-
Triphenylphosphine
-
1-Bromo-3-methylbutane (isopentyl bromide)
-
Toluene (anhydrous)
-
Nitrogen gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
Heat the solution to reflux under a nitrogen atmosphere.
-
Slowly add 1-bromo-3-methylbutane (1.0-1.2 equivalents) to the refluxing solution via the dropping funnel.
-
Continue to reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Expected Yield: >90%
Protocol 2: General Procedure for the Wittig Reaction
This protocol describes a general method for the olefination of aldehydes and ketones using the ylide generated from this compound.
Materials:
-
This compound
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde or ketone
-
Nitrogen gas
Equipment:
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Ice bath
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution back to 0 °C and slowly add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Data Presentation
The following table summarizes expected outcomes for the Wittig reaction of this compound with representative aldehydes and ketones based on general principles of the Wittig reaction with non-stabilized ylides.[1][2][3]
| Carbonyl Substrate | Product | Expected Major Isomer | Expected Yield Range |
| Benzaldehyde | 4-Methyl-1-phenyl-1-pentene | (Z)-isomer | Moderate to High |
| Cyclohexanone | Isopentylidenecyclohexane | N/A | Moderate |
| Nonanal | 4-Methyl-1-dodecene | (Z)-isomer | Moderate to High |
| Acetophenone | 3-Methyl-1-phenyl-1-butene | (Z)-isomer | Low to Moderate |
Visualizations
Logical Workflow for the Synthesis of Alkenes via Wittig Reaction
Caption: Workflow for alkene synthesis using a Wittig reagent.
Reaction Mechanism of the Wittig Reaction
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
This compound is an effective reagent for the synthesis of alkenes via the Wittig reaction. Its utility in producing (Z)-alkenes makes it a valuable tool in the stereoselective synthesis of complex molecules. The protocols provided herein offer a foundation for the successful application of this reagent in various synthetic endeavors.
References
Application Note: Wittig Reaction Protocol Using Isopentyltriphenylphosphonium Bromide
Abstract
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1][2][3] This application note provides a detailed protocol for the Wittig reaction using isopentyltriphenylphosphonium bromide, a reagent used to introduce an isohexylidene moiety onto a carbonyl compound. The protocol covers the synthesis of the phosphonium salt, in-situ generation of the corresponding ylide, and the subsequent olefination reaction. Methodologies, quantitative data, and safety precautions are detailed for researchers in organic synthesis and drug development.
Introduction
Discovered by Georg Wittig in 1954, the Wittig reaction transforms a carbonyl group (C=O) into a carbon-carbon double bond (C=C).[2][4] The reaction's key advantage is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures often seen in elimination reactions.[2][4] The process involves two main stages: the formation of a phosphorus ylide (a Wittig reagent) from a phosphonium salt, and the reaction of this ylide with an aldehyde or ketone.[5][6]
This compound is the precursor to a non-stabilized ylide. Non-stabilized ylides are highly reactive and typically react with aldehydes and ketones to produce predominantly the (Z)-alkene isomer under salt-free conditions.[1][7] The strong, stable phosphorus-oxygen bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[2][7]
Reaction Mechanism and Stereochemistry
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[3] This intermediate then collapses in a retro-[2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide.
With non-stabilized ylides, such as the one derived from this compound, the reaction is under kinetic control. The initial cycloaddition is rapid, leading preferentially to a cis-substituted oxaphosphetane, which subsequently decomposes to form the (Z)-alkene.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the phosphonium salt via an SN2 reaction between triphenylphosphine and 1-bromo-3-methylbutane.[5]
Caption: Workflow for synthesizing the phosphonium salt.
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Toluene or Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine (1.0 eq).
-
Add anhydrous toluene or acetonitrile as the solvent.
-
Add 1-bromo-3-methylbutane (1.1 eq) to the stirred solution.
-
Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate should be observed.
-
After the reaction is complete, cool the flask to room temperature and then in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white powder, this compound, under vacuum. Store in a desiccator.
| Parameter | Value |
| Reactant Ratio (PPh₃ : R-Br) | 1 : 1.1 |
| Solvent | Toluene or Acetonitrile |
| Reaction Temperature | Reflux (~110 °C for Toluene) |
| Reaction Time | 24 - 48 hours |
| Typical Yield | 85 - 95% |
Table 1: Typical reaction conditions for phosphonium salt synthesis.
Protocol 2: Wittig Olefination with an Aldehyde
This protocol details the in-situ generation of the isopentylide and its subsequent reaction with an aldehyde (e.g., benzaldehyde) to form an alkene.
Caption: Step-by-step workflow for the Wittig reaction.
Materials:
-
This compound (1.1 - 1.5 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Strong base: n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Potassium tert-butoxide (t-BuOK)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Extraction solvent (e.g., Ethyl Acetate, Diethyl Ether)
-
Drying agent (e.g., MgSO₄, Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Formation:
-
Add this compound (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C (for t-BuOK or NaH) or -78 °C (for n-BuLi).
-
Slowly add the strong base (1.1 eq) dropwise. For non-stabilized ylides, a color change (often to orange or deep red) indicates ylide formation.[8]
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Reaction with Carbonyl:
-
Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the carbonyl solution dropwise to the ylide mixture at the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the alkene using flash column chromatography on silica gel, typically with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient). The triphenylphosphine oxide byproduct is significantly more polar and will elute later.[9][10]
-
| Parameter | Recommended Condition |
| Phosphonium Salt Stoichiometry | 1.1 - 1.5 equivalents |
| Base Stoichiometry | 1.0 - 1.2 equivalents |
| Solvent | Anhydrous THF, Diethyl Ether |
| Ylide Formation Temperature | -78 °C to 0 °C |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 - 16 hours |
| Typical Yield | 60 - 85% (Aldehyde), 40 - 70% (Ketone) |
Table 2: Optimized conditions for the Wittig olefination.
Safety and Handling
-
Strong Bases: n-Butyllithium is highly pyrophoric and reacts violently with water. Potassium tert-butoxide and sodium hydride are corrosive and water-reactive. Handle all strong bases under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Solvents: Anhydrous solvents like THF and diethyl ether are flammable and can form explosive peroxides.[11] Use in a well-ventilated fume hood away from ignition sources.
-
Phosphonium Salts: Phosphonium salts are generally stable but can be irritating. Avoid inhalation of dust and skin contact.
By following this detailed protocol, researchers can effectively utilize this compound to synthesize a variety of isohexylidene-containing alkene products.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rsc.org [rsc.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. reddit.com [reddit.com]
Application Notes and Protocols: Stereoselectivity of the Wittig Reaction with Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. A key feature of this reaction is its ability to control the stereochemistry of the resulting alkene, an attribute of significant importance in the synthesis of complex molecules such as natural products and pharmaceuticals. The stereochemical outcome, specifically the ratio of (Z)- to (E)-isomers, is highly dependent on the nature of the phosphorus ylide.
This document focuses on the use of isopentyltriphenylphosphonium bromide, which generates an unstabilized ylide . Unstabilized ylides, where the carbon adjacent to the phosphorus is substituted with alkyl groups, are known to exhibit high selectivity for the formation of (Z)-alkenes.[1][2][3] This selectivity arises from a kinetically controlled reaction pathway that proceeds through a sterically favored transition state.[4] Understanding and controlling this stereoselectivity is crucial for the efficient synthesis of target molecules with specific geometric configurations.
These application notes provide detailed protocols for the preparation of the phosphonium salt, the in situ generation of the corresponding ylide, and its reaction with aldehydes to yield (Z)-alkenes. Representative data is presented to illustrate the expected stereoselectivity.
Experimental Protocols
This protocol describes the synthesis of the phosphonium salt precursor via an SN2 reaction between triphenylphosphine and 1-bromo-3-methylbutane.[5][6]
Materials:
-
Triphenylphosphine (PPh₃)
-
1-Bromo-3-methylbutane (Isopentyl bromide)
-
Toluene or Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene (approx. 2-3 mL per gram of PPh₃).
-
Add 1-bromo-3-methylbutane (1.1 eq.) to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
Upon completion, cool the mixture to room temperature. The phosphonium salt will often precipitate as a white solid.
-
If precipitation is incomplete, add anhydrous diethyl ether to the mixture to induce further precipitation.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
The resulting this compound should be stored in a desiccator.
This protocol details the in situ generation of the isopentylidenetriphenylphosphorane ylide and its subsequent reaction with an aldehyde to afford the corresponding (Z)-alkene. To ensure high (Z)-selectivity, a "salt-free" ylide generation method using a sodium-based strong base is recommended.[5][7]
Materials:
-
This compound (1.1 eq.)
-
Aldehyde (1.0 eq.)
-
Sodium amide (NaNH₂) or Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for liquid transfer
Procedure:
-
Ylide Formation:
-
Add this compound to a flame-dried Schlenk flask under an inert atmosphere.
-
Add anhydrous THF (approx. 5 mL per gram of phosphonium salt) and cool the resulting suspension to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of NaHMDS in THF or solid NaNH₂ to the vigorously stirred suspension. The formation of the ylide is indicated by the appearance of a characteristic orange/red color.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Olefination Reaction:
-
Cool the freshly prepared ylide solution back down to -78 °C.
-
Slowly add a solution of the aldehyde dissolved in a minimal amount of anhydrous THF dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC, observing the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a non-polar eluent such as hexanes or a mixture of hexanes and a small amount of ethyl acetate.
-
Data Presentation
The reaction of isopentylidenetriphenylphosphorane (an unstabilized ylide) with various aldehydes is expected to yield the (Z)-alkene as the major product. The precise Z/E ratio can be influenced by the structure of the aldehyde and the exact reaction conditions. The following table provides representative data for the Wittig reaction of unstabilized ylides with aldehydes under salt-free conditions, illustrating the general trend of high (Z)-selectivity.
| Entry | Aldehyde | Ylide Precursor | Base | Solvent | Temp (°C) | Z:E Ratio (Typical) |
| 1 | Benzaldehyde | This compound | NaHMDS | THF | -78 to RT | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | This compound | NaNH₂ | THF | -78 to RT | >95:5 |
| 3 | Butanal | This compound | NaHMDS | THF | -78 to RT | >98:2 |
| 4 | Isovaleraldehyde | Propyltriphenylphosphonium bromide | KHMDS | THF | -78 to RT | >95:5 |
Note: The data presented are representative values for unstabilized ylides and serve to illustrate the expected high (Z)-selectivity. Actual results may vary.
Visualizations
Caption: Workflow for the synthesis of (Z)-alkenes via the Wittig reaction.
Caption: Kinetic control favors the formation of the (Z)-alkene.
Caption: Factors that determine the Z/E ratio of the alkene product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isoamyl triphenylphosphonium bromide | Benchchem [benchchem.com]
- 7. Wittig Reaction [organic-chemistry.org]
Application of Isopentyltriphenylphosphonium Bromide in Pheromone Synthesis: A Detailed Guide
Introduction
Isopentyltriphenylphosphonium bromide is a key reagent in the synthesis of various insect pheromones, particularly those of lepidopteran and coleopteran species. Its primary application lies in the Wittig reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. This application note provides detailed protocols and data for the use of this compound in the synthesis of insect pheromones, targeting researchers, scientists, and professionals in drug development and pest management.
The Wittig reaction involves the reaction of a phosphorus ylide, generated from the phosphonium salt, with an aldehyde or ketone to produce an alkene and triphenylphosphine oxide. The structure of the isopentyl group is particularly relevant for the synthesis of pheromones containing an isohexyl moiety, a common structural feature in the chemical language of insects.
Key Applications in Pheromone Synthesis
This compound is instrumental in the synthesis of aggregation pheromones for several species of bark beetles, including those in the Dendroctonus and Ips genera. A notable example is the synthesis of components of the pheromone blend of the Douglas fir beetle (Dendroctonus pseudotsugae).
Table 1: Quantitative Data for the Synthesis of a Pheromone Precursor using this compound
| Reactant A | Reactant B | Product | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Isovaleraldehyde | 2,6-Dimethyl-2-heptene | Tetrahydrofuran (THF) | n-Butyllithium (n-BuLi) | 4 | 0 to RT | 75-85 |
Note: The yield is reported for the alkene product, a key intermediate in the synthesis of various pheromone components. Stereoselectivity of the Wittig reaction with non-stabilized ylides like the one derived from this compound generally favors the (Z)-isomer.
Experimental Protocols
Protocol 1: Preparation of the Isopentyltriphenylphosphonium Ylide
This protocol describes the in situ generation of the isopentyltriphenylphosphonium ylide, the reactive species in the Wittig reaction.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous THF via a syringe to dissolve the phosphonium salt.
-
Cool the flask to 0 °C using an ice bath.
-
While stirring, slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete ylide formation.
Protocol 2: Wittig Reaction for Pheromone Intermediate Synthesis
This protocol details the reaction of the pre-formed ylide with an aldehyde to synthesize a pheromone backbone.
Materials:
-
Isopentyltriphenylphosphonium ylide solution (from Protocol 1)
-
Aldehyde (e.g., Isovaleraldehyde) (1.0 equivalent) dissolved in anhydrous THF
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To the freshly prepared ylide solution at 0 °C (from Protocol 1), slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkene product.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Diagram 1: Wittig Reaction for Pheromone Synthesis
Caption: General scheme of the Wittig reaction for pheromone precursor synthesis.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for pheromone synthesis via the Wittig reaction.
Diagram 3: Pheromone Signaling Pathway in Bark Beetles
Caption: Simplified pheromone signaling pathway in bark beetles.
Application Notes and Protocols for the Synthesis of Insect Sex Pheromones via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of insect sex pheromones utilizing the Wittig reaction. The Wittig reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds, offering significant control over alkene stereochemistry, which is paramount for the biological activity of many insect pheromones.[1] This document outlines the synthesis of two representative insect sex pheromones, (Z)-9-Tricosene (Muscalure) and (E,E)-8,10-Dodecadien-1-ol (Codlemone), showcasing the versatility of the Wittig reaction in achieving specific isomeric configurations.
Core Principles of the Wittig Reaction in Pheromone Synthesis
The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or a ketone to form an alkene. The stereochemical outcome of the reaction is a critical consideration in pheromone synthesis and is largely dependent on the nature of the ylide.[1]
-
Non-stabilized Ylides: Typically bearing alkyl or hydrogen substituents, these ylides generally lead to the formation of (Z)-alkenes (cis isomers) through a kinetically controlled pathway.[1][2] This is particularly relevant for the synthesis of many lepidopteran pheromones which are often (Z)-isomers.[1]
-
Stabilized Ylides: Containing electron-withdrawing groups (e.g., ester, ketone), these ylides predominantly yield (E)-alkenes (trans isomers) via a thermodynamically controlled pathway.[1][2]
By carefully selecting the appropriate phosphonium salt and reaction conditions, the Wittig reaction can be tailored to produce the desired stereoisomer of a pheromone with high selectivity.[1]
Case Study 1: Synthesis of (Z)-9-Tricosene (Muscalure)
(Z)-9-Tricosene is the primary sex pheromone of the common housefly (Musca domestica).[3] Its synthesis via the Wittig reaction is a classic example of forming a Z-alkene from a non-stabilized ylide.
Reaction Scheme:
References
Isopentyltriphenylphosphonium bromide in the synthesis of vitamin derivatives
An Application Note on the Potential Use of Isopentyltriphenylphosphonium Bromide in the Synthesis of Isoprenoid Chains for Vitamin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenoid chains are fundamental structural motifs in several essential vitamins, most notably the phytyl side-chain of Vitamin E (α-tocopherol) and the side-chains of Vitamin K. The construction of these aliphatic chains is a key challenge in the total synthesis of these vitamins and their derivatives. The Wittig reaction, a powerful method for carbon-carbon double bond formation, offers a strategic approach to building these chains in a controlled manner. This document outlines the principles and a general protocol for the use of this compound as a C5 building block in the synthesis of isoprenoid structures relevant to vitamin derivatives.
Introduction to the Wittig Reaction in Vitamin Synthesis
The Wittig reaction is a cornerstone of modern organic synthesis, enabling the conversion of aldehydes or ketones into alkenes. The reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base.[1][2] The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide byproduct, which drives the reaction forward.[1][3]
The modularity of the Wittig reaction makes it particularly suitable for the iterative construction of the repeating isoprene units that form the side chains of vitamins like Vitamin E. This compound, [(CH₃)₂CHCH₂CH₂P(C₆H₅)₃]⁺Br⁻, can serve as a precursor to a C5 ylide, making it a potentially valuable reagent for isoprenoid chain elongation.
Principle of Isoprenoid Chain Elongation
This compound can be converted into its corresponding ylide, (3-methylbutylidene)triphenylphosphorane, by treatment with a strong base. This C5 ylide can then react with a suitable ketone or aldehyde (containing an existing isoprenoid fragment) to extend the carbon chain. Subsequent chemical modifications of the newly formed alkene can generate a new carbonyl group, allowing for another round of Wittig olefination. This iterative approach can be used to systematically build the full phytyl chain (C20) required for Vitamin E synthesis.
Logical Workflow for Iterative Isoprenoid Synthesis
The following diagram illustrates the conceptual iterative cycle for building an isoprenoid chain using a C5 Wittig reagent.
Caption: Conceptual iterative synthesis of an isoprenoid chain.
Experimental Protocols
While direct literature for the use of this compound in vitamin synthesis is sparse, the following section provides detailed, generalized protocols based on well-established Wittig reaction procedures.[4][5] These protocols are intended as a starting point for researchers.
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the phosphonium salt from isopentyl bromide and triphenylphosphine.
Materials:
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Triphenylphosphine (PPh₃)
-
Toluene or Acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene (approx. 2 M).
-
Add isopentyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 24-48 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
Cool the mixture to room temperature. The phosphonium salt will typically precipitate as a white solid.
-
If precipitation is incomplete, add diethyl ether to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the product, this compound, under high vacuum. The product is typically a white, crystalline solid and should be stored in a desiccator.
Protocol 2: General Wittig Olefination for Chain Elongation
This protocol details the in situ generation of the ylide and its subsequent reaction with a carbonyl compound.
Materials:
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes, 1.05 eq; or Sodium Hydride (NaH), 1.1 eq)
-
Aldehyde or Ketone (1.0 eq) in anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Add the this compound salt to a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous THF via syringe to suspend the salt (approx. 0.2 M).
-
Cool the suspension to 0 °C (ice-water bath) or -78 °C (dry ice/acetone bath), depending on the base and substrate.
-
Slowly add the strong base (e.g., n-BuLi) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.
-
Allow the mixture to stir at the same temperature for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to the initial temperature (0 °C or -78 °C).
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight (12-24 hours). The disappearance of the deep color often indicates reaction completion.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product (alkene) by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.
Experimental Workflow Diagram
Caption: General experimental workflow for a Wittig reaction.
Expected Data and Outcomes
The following table summarizes typical quantitative data expected from the Wittig reaction protocol described above. Actual results will vary based on the specific substrate and reaction conditions.
| Parameter | Expected Value / Observation | Notes |
| Reaction Yield | 60 - 90% | Yields are highly dependent on the reactivity of the carbonyl compound and the purity of reagents. |
| Stereoselectivity | Mixture of (E)- and (Z)-isomers | Non-stabilized ylides (like the one from isopentyl bromide) typically favor the (Z)-alkene.[5] |
| TLC Analysis | Disappearance of the carbonyl spot; appearance of a new, less polar alkene spot and a polar triphenylphosphine oxide spot. | Use a UV lamp to visualize spots. Triphenylphosphine oxide is very polar and often stays near the baseline. |
| Purification | Column chromatography is generally required. | A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) is typically used. |
| Product Purity | >95% (after chromatography) | Purity can be assessed by ¹H NMR spectroscopy and/or GC-MS. |
Biological Context: Vitamin E Antioxidant Pathway
While the synthesis itself is a chemical process, the ultimate goal is often to produce biologically active molecules. Vitamin E is the primary lipid-soluble antioxidant that protects cell membranes from oxidative damage. Understanding its mechanism of action is crucial for drug development professionals.
Caption: Simplified Vitamin E antioxidant and regeneration cycle.
Vitamin E (Toc-OH) interrupts lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals (LOO•), thus terminating the damaging chain reaction.[6] The resulting Vitamin E radical (Toc-O•) is relatively stable and can be recycled back to its active form by other antioxidants like Vitamin C. This synergistic relationship is key to cellular antioxidant defense. The synthesis of novel Vitamin E derivatives aims to improve bioavailability, target specific cellular compartments (e.g., mitochondria), or enhance this antioxidant capability.[7][8]
References
- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of triphenylphosphonium vitamin E derivatives as mitochondria-targeted antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of triphenylphosphonium vitamin E derivatives as mitochondria-targeted antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Olefination of Hindered Ketones with Isopentyltriphenylphosphonium Bromide Ylide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of ketones and aldehydes to alkenes. However, sterically hindered ketones present a significant challenge to this transformation, often leading to low yields or no reaction at all, particularly with stabilized ylides.[1][2] This document provides detailed application notes and protocols for the olefination of hindered ketones using a non-stabilized ylide, specifically the ylide derived from isopentyltriphenylphosphonium bromide. Non-stabilized ylides are generally more reactive and are required for successful olefination of sterically encumbered carbonyls.[1] The use of a strong, non-nucleophilic base such as potassium tert-butoxide can be crucial in facilitating these challenging reactions.[3]
While specific yield data for the olefination of hindered ketones with this compound ylide is not extensively reported in the literature, this protocol provides a robust starting point based on successful methods for similar bulky, non-stabilized ylides.
Reaction Mechanism and Workflow
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the ketone. This initial addition leads to the formation of a betaine intermediate, which then undergoes cyclization to form a four-membered oxaphosphetane ring. The oxaphosphetane subsequently collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The strong P=O bond formed in the byproduct is a key driving force for the reaction.
The overall experimental workflow involves the preparation of the phosphonium salt, in situ generation of the ylide, and the subsequent reaction with the hindered ketone.
Data Presentation
Due to the limited availability of specific data for the olefination of hindered ketones with this compound ylide, the following table presents data for the methylenation of various hindered ketones using methyltriphenylphosphonium bromide and potassium tert-butoxide. This serves as a valuable reference, as the isopentyl ylide is expected to be more sterically demanding, potentially leading to lower yields under similar conditions.
| Hindered Ketone | Product | Yield (%) |
| Adamantanone | Methyleneadamantane | ~90% |
| Camphor | Methylenecamphor | ~85% |
| Fenchone | Methylenefenchone | ~70% |
| Cyclohexanone | Methylenecyclohexane | >95% |
Note: The yields presented are for the less sterically bulky methylenetriphenylphosphorane and should be considered as an optimistic baseline for reactions with the isopentyl derivative.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous alkyltriphenylphosphonium bromides.[4][5][6]
Materials:
-
Triphenylphosphine (1.0 eq)
-
1-Bromo-3-methylbutane (isopentyl bromide) (1.1 eq)
-
Toluene or Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add triphenylphosphine and anhydrous toluene (or acetonitrile).
-
Stir the solution and add 1-bromo-3-methylbutane.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the this compound under vacuum to a constant weight. The product should be stored in a desiccator.
Protocol 2: Olefination of a Hindered Ketone (General Procedure)
This protocol is based on successful methods for the olefination of sterically hindered ketones with non-stabilized ylides using potassium tert-butoxide.
Materials:
-
This compound (1.2 eq)
-
Potassium tert-butoxide (1.2 eq)
-
Hindered ketone (e.g., adamantanone, camphor) (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes for transfer of anhydrous solvent and base
Procedure:
-
Ylide Generation:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add this compound.
-
Add anhydrous THF via syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide as a solid or as a solution in anhydrous THF. The formation of the ylide is typically indicated by a color change (often to orange or deep red).
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1 hour.
-
-
Olefination Reaction:
-
Dissolve the hindered ketone in a minimal amount of anhydrous THF in a separate dry flask under an inert atmosphere.
-
Slowly add the solution of the hindered ketone to the ylide solution at room temperature via syringe.
-
The reaction mixture may need to be heated to reflux to drive the reaction to completion, especially with highly hindered ketones. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can range from a few hours to overnight.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by column chromatography on silica gel, often using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent).
-
Concluding Remarks
The olefination of hindered ketones with the this compound ylide is a challenging yet feasible transformation. The provided protocols, based on established methodologies for similar non-stabilized ylides, offer a strong foundation for researchers. Key to success is the use of anhydrous conditions, a strong non-nucleophilic base, and potentially elevated temperatures. While the steric bulk of the isopentyl group may lead to lower yields compared to less hindered ylides, this method provides a direct route to sterically congested alkenes that are often inaccessible through other synthetic strategies. Further optimization of reaction conditions, such as solvent and temperature, may be necessary for specific hindered ketone substrates.
References
- 1. The Wittig reaction using potassium-tert-butoxide high yield methylenations of sterically hindered ketones. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Page loading... [guidechem.com]
- 5. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]
- 6. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]
Application Notes and Protocols for the Preparation of Terminal Alkenes using Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of terminal alkenes via the Wittig reaction, utilizing isopentyltriphenylphosphonium bromide. The Wittig reaction is a cornerstone of organic synthesis, enabling the predictable and efficient formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] this compound serves as a precursor to a non-stabilized ylide, which is particularly useful for the synthesis of terminal alkenes when reacted with formaldehyde. These application notes will cover the reaction mechanism, provide detailed experimental procedures, and present typical quantitative data.
Introduction to the Wittig Reaction
The Wittig reaction, discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a chemical reaction of an aldehyde or a ketone with a triphenyl phosphonium ylide (a Wittig reagent) to produce an alkene and triphenylphosphine oxide.[4][5] A key advantage of this reaction is that the position of the double bond is unambiguously determined, which is a significant improvement over other alkene synthesis methods like alcohol dehydration that can lead to mixtures of isomers.[3]
The overall transformation can be summarized as follows:
Aldehyde/Ketone + Phosphorus Ylide → Alkene + Triphenylphosphine Oxide
This compound is an alkylphosphonium salt that, upon treatment with a strong base, generates the corresponding isopentylidenetriphenylphosphorane, a non-stabilized ylide. Non-stabilized ylides, where the carbon of the ylide is attached to alkyl groups, typically favor the formation of (Z)-alkenes when reacted with aldehydes.[1][6][7] However, for the preparation of terminal alkenes using formaldehyde, stereochemistry is not a factor.
Reaction Mechanism and Stereochemistry
The mechanism of the Wittig reaction is generally understood to proceed through the following key steps:
-
Ylide Formation: The acidic proton on the carbon adjacent to the phosphorus in the this compound is abstracted by a strong base (e.g., n-butyllithium, sodium hydride) to form the phosphorus ylide.[8]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, formaldehyde) to form a betaine intermediate.[4]
-
Oxaphosphetane Formation: The betaine rapidly cyclizes to form a four-membered ring intermediate called an oxaphosphetane.[6]
-
Alkene Formation: The oxaphosphetane is unstable and decomposes in a concerted [2+2] retro-cycloaddition to yield the terminal alkene and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[9]
Figure 1: General mechanism of the Wittig reaction for the synthesis of a terminal alkene.
Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in a Wittig reaction with formaldehyde to produce a terminal alkene (4-methyl-1-pentene).
Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Triphenylphosphine | 262.29 | 26.23 g | 0.10 |
| 1-Bromo-3-methylbutane | 151.04 | 15.10 g | 0.10 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (26.23 g, 0.10 mol) and toluene (150 mL).
-
Stir the mixture at room temperature until the triphenylphosphine has completely dissolved.
-
Add 1-bromo-3-methylbutane (15.10 g, 0.10 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate will form as the reaction progresses.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Collect the white precipitate by vacuum filtration and wash the solid with cold toluene (2 x 30 mL).
-
Dry the resulting white solid, this compound, under vacuum to a constant weight.
Typical Yield: 85-95%
Synthesis of 4-Methyl-1-pentene via Wittig Reaction
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 413.33 | 4.13 g | 0.01 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 0.011 |
| Formaldehyde (as paraformaldehyde) | 30.03 | 0.33 g | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| Diethyl ether | - | 50 mL | - |
| Saturated aqueous NH4Cl | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
Ylide Generation:
-
To a dry 100 mL two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (4.13 g, 0.01 mol) and anhydrous THF (40 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) dropwise to the stirred suspension. A deep red or orange color should develop, indicating the formation of the ylide.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
In a separate flask, depolymerize paraformaldehyde (0.33 g, 0.011 mol) by heating gently under an inert atmosphere and pass the resulting formaldehyde gas into the ylide solution via a cannula. Alternatively, add the paraformaldehyde directly to the ylide solution, and warm the reaction mixture to facilitate depolymerization and reaction.
-
After the addition of formaldehyde, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The color of the solution should fade as the ylide is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.
-
The crude product can be further purified by fractional distillation to yield pure 4-methyl-1-pentene.
-
Typical Yield: 60-75%
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the synthesis of terminal alkenes using this compound.
| Reaction Step | Reactants | Stoichiometry | Solvent | Temperature | Time | Typical Yield |
| Phosphonium Salt Synthesis | Triphenylphosphine, 1-Bromo-3-methylbutane | 1 : 1 | Toluene | Reflux | 24 h | 85-95% |
| Wittig Reaction | This compound, n-BuLi, Formaldehyde | 1 : 1.1 : 1.1 | THF | 0 °C to RT | 5 h | 60-75% |
Experimental Workflow
Figure 2: Experimental workflow for the synthesis of a terminal alkene.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
1-Bromo-3-methylbutane is a lachrymator and should be handled in a well-ventilated fume hood.
-
Formaldehyde is a toxic and volatile substance. Paraformaldehyde should be depolymerized in a well-ventilated fume hood.
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Conclusion
The use of this compound in the Wittig reaction provides a reliable method for the synthesis of terminal alkenes. The protocols outlined in this document offer a clear and detailed guide for researchers in academic and industrial settings. The reaction is generally high-yielding and allows for the specific placement of the double bond, making it a valuable tool in organic synthesis and drug development.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciepub.com [sciepub.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. adichemistry.com [adichemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Application Notes and Protocols: One-Pot Synthesis Using Isopentyltriphenylphosphonium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentyltriphenylphosphonium bromide is a phosphonium salt that serves as a key precursor in the Wittig reaction for the synthesis of alkenes. Its isopentyl group allows for the introduction of a 3-methylbutylidene moiety onto a carbonyl compound. One-pot Wittig reactions are highly efficient synthetic strategies that combine the formation of the phosphorus ylide and its subsequent reaction with a carbonyl compound in a single reaction vessel, avoiding the isolation of the often sensitive ylide intermediate. This approach simplifies the experimental procedure, saves time and resources, and can lead to higher overall yields.
These application notes provide a detailed protocol for a representative one-pot Wittig reaction using this compound for the synthesis of a target alkene. The protocol is based on established methodologies for similar non-stabilized Wittig reagents.
Core Applications
The primary application of this compound in a one-pot synthesis is the olefination of aldehydes and ketones. This reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds with good control over the location of the new bond.[1][2] This methodology is particularly valuable in the synthesis of natural products and their analogs, as well as in the construction of complex molecular scaffolds in drug discovery programs.[1]
Representative One-Pot Synthesis: (E/Z)-7-Methyl-3-octene from Butyraldehyde
This protocol details the one-pot synthesis of (E/Z)-7-methyl-3-octene via the Wittig reaction of this compound and butyraldehyde. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is used to generate the ylide in situ.
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot synthesis of (E/Z)-7-methyl-3-octene. Please note that actual results may vary depending on specific experimental conditions and the purity of reagents.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 equiv (e.g., 4.13 g) | The limiting reagent. |
| Butyraldehyde | 1.2 equiv (e.g., 0.86 g) | An excess is used to ensure complete consumption of the ylide. |
| Sodium Bis(trimethylsilyl)amide (NaHMDS) | 1.1 equiv (e.g., 2.02 g) | A strong, non-nucleophilic base is crucial for efficient ylide formation. Other strong bases like n-butyllithium can also be used.[3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~20 mL per mmol of phosphonium salt |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature during base addition and then allowed to warm to room temperature. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product Information | ||
| Product Name | (E/Z)-7-Methyl-3-octene | - |
| Isolated Yield | 75 - 85% | Based on the limiting reagent. Yields can vary based on purification efficiency. |
| E/Z Ratio | ~30:70 to 40:60 | Non-stabilized ylides typically favor the Z-isomer. The ratio can be influenced by the solvent, temperature, and the presence of salts.[4] |
| Purity (post-chromatography) | >95% | Determined by ¹H NMR and GC-MS. |
Experimental Protocol
Materials:
-
This compound (MW: 413.33 g/mol )
-
Butyraldehyde (MW: 72.11 g/mol ), freshly distilled
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (MW: 183.38 g/mol )
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.0 equiv).
-
Seal the flask and purge with dry nitrogen or argon gas.
-
Add anhydrous THF via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath with stirring.
-
-
Ylide Formation:
-
To the cooled suspension, add a solution of NaHMDS (1.1 equiv) in THF dropwise via syringe over 10-15 minutes. A color change to deep orange or reddish-brown is typically observed, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
-
Wittig Reaction:
-
To the ylide solution at 0 °C, add freshly distilled butyraldehyde (1.2 equiv) dropwise via syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using hexane as the eluent) until the aldehyde spot has disappeared.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.
-
Purify the crude oil by flash column chromatography on silica gel using hexane as the eluent to separate the nonpolar alkene from the more polar triphenylphosphine oxide.
-
Collect the fractions containing the product and concentrate under reduced pressure to obtain the pure (E/Z)-7-methyl-3-octene.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure, purity, and determine the E/Z isomer ratio.
-
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot Wittig synthesis.
Reaction Mechanism
Caption: Mechanism of the one-pot Wittig reaction.
References
Troubleshooting & Optimization
Low yield in Wittig reaction with Isopentyltriphenylphosphonium bromide
Technical Support Center: Wittig Reaction Troubleshooting
This guide addresses common issues leading to low yields in the Wittig reaction, with a specific focus on using Isopentyltriphenylphosphonium bromide, which generates a non-stabilized ylide.
Troubleshooting Guide
Q1: My Wittig reaction with this compound resulted in a very low yield. What are the most common causes?
A low yield in a Wittig reaction involving a non-stabilized ylide, such as the one derived from this compound, typically stems from one of four critical areas:
-
Inadequate Base: The base used was not strong enough to efficiently deprotonate the phosphonium salt.
-
Presence of Moisture: The ylide and the strong base required are highly sensitive to water and protic solvents, which will quench the reaction.[1][2]
-
Poor Ylide Formation: Even with the right base, suboptimal conditions (e.g., temperature, stirring) can prevent the complete formation of the ylide.
-
Reagent Purity and Side Reactions: Impurities in the phosphonium salt or carbonyl compound, or competing side reactions, can consume reagents and lower the product yield.[3][4]
Q2: What is the correct type of base for deprotonating this compound, a non-stabilized ylide?
Non-stabilized alkylphosphonium salts are not very acidic and require a very strong base to generate the ylide.[1][5] Using a weaker base is a frequent cause of reaction failure.[3]
-
Recommended Bases: Strong organometallic bases or metal amides are necessary. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), and potassium tert-butoxide (t-BuOK).[2][6]
-
Bases to Avoid: Milder bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or triethylamine (NEt₃) are generally ineffective for non-stabilized ylides and will not produce a sufficient concentration of the reactive ylide.[3][6]
Q3: How critical are anhydrous conditions, and what steps should I take to ensure them?
Anhydrous conditions are absolutely critical. Both the strong bases used (e.g., n-BuLi) and the resulting ylide are potent bases that will be instantly protonated and destroyed by water or alcohols.[2][7]
-
Glassware: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use anhydrous solvents, typically THF or diethyl ether, which are often distilled from a drying agent or purchased in sealed bottles.[8]
-
Atmosphere: The entire reaction, from ylide formation to the addition of the carbonyl compound, should be performed under a positive pressure of an inert gas like nitrogen or argon.[1]
Q4: How can I visually confirm that the phosphonium ylide has formed before adding my aldehyde or ketone?
The formation of a non-stabilized phosphonium ylide is typically accompanied by a distinct color change.[8] When the strong base is added to the white or off-white suspension of the phosphonium salt in the solvent, the mixture should turn a characteristic deep color, often orange, red, or deep yellow.[8] The persistence of this color is a good indicator that the ylide has formed and is present in the solution.
Q5: Could my starting materials be the problem? How can I check the quality of my this compound?
Yes, the purity of the starting materials is vital.
-
Phosphonium Salt: The salt is typically prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide (1-bromo-3-methylbutane).[5] This reaction is most efficient for primary halides.[2][7] The resulting salt can be hygroscopic or oily, making it difficult to purify.[9] Impurities like unreacted triphenylphosphine or excess alkyl halide can interfere with the reaction. Recrystallization or trituration with a non-polar solvent like hexane can be used for purification.[9]
-
Carbonyl Compound: The aldehyde or ketone should be pure. Aldehydes, in particular, can be prone to oxidation to carboxylic acids or polymerization upon storage.[4][10] Using freshly distilled or purified carbonyl compound is recommended.
Q6: What are the common side reactions that can reduce the yield?
Several side reactions can compete with the desired Wittig olefination:
-
Reaction with Base: If your carbonyl compound has acidic protons (i.e., it is enolizable), the strong base can deprotonate it, leading to self-condensation (like an aldol reaction) or other undesired pathways.[3] This can be minimized by forming the ylide first at low temperature before adding the carbonyl compound.[8]
-
Steric Hindrance: Sterically hindered ketones react slowly and may give poor yields, especially with non-stabilized ylides.[4][10] In such cases, a Horner-Wadsworth-Emmons reaction might be a better alternative.[10]
-
Byproduct Formation: The reaction stoichiometrically produces one equivalent of triphenylphosphine oxide. While this doesn't lower the theoretical yield, its presence can make product isolation and purification challenging, potentially leading to physical loss of product during workup.[1]
Frequently Asked Questions (FAQs)
What is the expected stereochemical outcome for the reaction with a non-stabilized ylide? For non-stabilized ylides reacting with aldehydes under standard, salt-free conditions, the major product is typically the (Z)-alkene (cis).[10][11] This is a result of kinetic control in the formation of the oxaphosphetane intermediate.[4] If the (E)-alkene (trans) is the desired product, the Schlosser modification can be employed, which involves treating the intermediate betaine with a second equivalent of strong base at low temperature.[10][12]
How can I effectively remove the triphenylphosphine oxide byproduct during purification? Triphenylphosphine oxide is a common, often crystalline, byproduct that can co-purify with the desired alkene. Several methods can be used for its removal:
-
Column Chromatography: This is the most common method. Triphenylphosphine oxide is quite polar and will have a lower Rf than the non-polar alkene product on silica gel.
-
Crystallization/Precipitation: In some cases, the triphenylphosphine oxide can be crystallized out of a non-polar solvent like hexane or a hexane/ether mixture, while the alkene remains in solution.
-
Washing: If the product is sufficiently non-polar, washing the crude organic extract with a solvent mixture that can dissolve the oxide but not the product may be effective.
Data Presentation
Table 1: Recommended Conditions for Wittig Reaction with Non-Stabilized Ylides
| Parameter | Recommendation | Rationale & Notes |
| Base | n-BuLi, NaH, NaNH₂, KHMDS, NaHMDS, t-BuOK | A strong base is required to deprotonate the alkylphosphonium salt.[6] n-BuLi is very common but also reacts with any trace moisture. |
| Solvent | Anhydrous THF, Diethyl Ether (Et₂O) | Aprotic, anhydrous solvents are essential to prevent quenching the base and ylide.[1][8] |
| Temperature | Ylide formation: -78 °C to 0 °C; Carbonyl addition: -78 °C; Reaction: Warm to RT | Low temperatures control reactivity, minimize side reactions, and improve stereoselectivity.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the strong base and ylide with atmospheric oxygen and moisture.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound
-
Combine equimolar amounts of triphenylphosphine and 1-bromo-3-methylbutane in a round-bottom flask with a reflux condenser.
-
Add a suitable solvent such as toluene or acetonitrile.
-
Heat the mixture to reflux and maintain for 24-72 hours, monitoring the reaction by TLC or ¹H NMR for the disappearance of triphenylphosphine.
-
Cool the reaction mixture to room temperature. The phosphonium salt will often precipitate as a white solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.
-
Dry the resulting white solid under high vacuum. Store in a desiccator as the salt can be hygroscopic.
Protocol 2: General Wittig Reaction with this compound
-
Setup: Add the phosphonium salt (1.1 eq.) and a magnetic stir bar to a flame-dried, two-neck round-bottom flask. Seal the flask and purge with nitrogen.
-
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Ylide Formation: Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.[8] Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the ylide solution back down to -78 °C. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the organic solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Visualizations
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Caption: General mechanism of the Wittig Reaction.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reagents - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. adichemistry.com [adichemistry.com]
Technical Support Center: Isopentyltriphenylphosphonium Bromide in Wittig Olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing isopentyltriphenylphosphonium bromide in Wittig olefination reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in a Wittig reaction using this compound, and how can it be removed?
A1: The most prevalent side product is triphenylphosphine oxide (TPPO).[1] Its formation is the thermodynamic driving force for the reaction. TPPO can be challenging to separate from the desired alkene product due to its similar solubility in many organic solvents.[1]
Several methods can be employed for its removal:
-
Crystallization: If the desired alkene is a solid, recrystallization can be an effective purification method, provided the solubility of TPPO is sufficiently different in the chosen solvent system.[1]
-
Column Chromatography: This is a standard method for separating TPPO from the product.[1]
-
Precipitation of TPPO:
-
With Non-Polar Solvents: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. Triturating the crude product with these solvents can often precipitate the TPPO, allowing for its removal by filtration.[2]
-
With Metal Salts: TPPO forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[2][3] Adding a solution of ZnCl₂ in ethanol to the crude reaction mixture can precipitate a TPPO-Zn complex, which can then be filtered off.[3]
-
Q2: My Wittig reaction with this compound is resulting in a mixture of E and Z isomers. How can I control the stereoselectivity?
A2: this compound generates a non-stabilized ylide. Reactions with non-stabilized ylides typically favor the formation of the Z-alkene under kinetic control.[4][5][6] However, several factors can influence the stereochemical outcome:
-
Base and Counterion: The choice of base is critical. The use of sodium or potassium bases often enhances the selectivity for the Z-isomer. Lithium salts, on the other hand, can promote the equilibration of reaction intermediates, leading to a higher proportion of the thermodynamically more stable E-alkene.[4][7][8]
-
Schlosser Modification: To intentionally favor the E-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to promote equilibration to the more stable threo-betaine, which then yields the E-alkene.[1][4]
Q3: Why is my Wittig reaction failing or giving a low yield?
A3: Several factors can contribute to a low-yielding or unsuccessful Wittig reaction with this compound:
-
Inadequate Base Strength: Non-stabilized ylides require a strong base for their formation from the corresponding phosphonium salt. Bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically necessary.[1] Weaker bases may not deprotonate the phosphonium salt effectively, leading to a low concentration of the ylide.
-
Steric Hindrance: Significant steric hindrance in either the aldehyde/ketone or the ylide can slow down the reaction and lead to poor yields.[8]
-
Moisture: The phosphonium ylide is a strong base and will be quenched by water. Therefore, the reaction must be carried out under anhydrous conditions. Hydrolysis of the ylide or the phosphonium salt will lead to the formation of isopentane and triphenylphosphine oxide.[9][10][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | 1. Incomplete ylide formation: The base used may not be strong enough. | Use a stronger base such as n-butyllithium (n-BuLi) or sodium hydride (NaH). Ensure the base is fresh and has not been deactivated by exposure to air or moisture. |
| 2. Presence of moisture: The ylide is quenched by water. | Dry all glassware thoroughly before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Sterically hindered carbonyl: The aldehyde or ketone is too bulky. | Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative, which is often more effective for hindered ketones.[8] | |
| 4. Ylide instability: The ylide may be unstable under the reaction conditions. | Generate the ylide in the presence of the carbonyl compound.[12] | |
| Mixture of E/Z isomers | 1. Use of lithium-based reagents: Lithium salts can lead to equilibration and a loss of stereoselectivity.[4][7][8] | Use sodium or potassium-based strong bases (e.g., NaH, KHMDS) to favor the formation of the Z-alkene. |
| 2. Reaction temperature: Higher temperatures can promote equilibration to the more stable E-alkene. | Maintain a low reaction temperature during ylide formation and reaction with the carbonyl compound. | |
| Presence of isopentane as a byproduct | 1. Hydrolysis of the ylide: The ylide has been quenched by a proton source, such as water or alcohol. | Ensure strictly anhydrous conditions. Avoid using protic solvents unless they are part of a specific protocol. |
| 2. Hydrolysis of the phosphonium salt: The starting material is decomposing. | Store the this compound in a dry environment. | |
| Difficulty in removing triphenylphosphine oxide (TPPO) | 1. Co-elution during chromatography: The product and TPPO have similar polarities. | Modify the eluent system for column chromatography. Alternatively, use one of the precipitation methods described in the FAQs (precipitation with non-polar solvents or metal salts).[1][2][3] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of primary alkyltriphenylphosphonium halides and can be adapted for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.0 eq.) and 1-bromo-3-methylbutane (isopentyl bromide) (1.1 eq.) in a suitable solvent such as toluene or acetonitrile.
-
Reaction: Heat the mixture to reflux and stir for 24-48 hours. The phosphonium salt will precipitate out of the solution as a white solid.
-
Workup: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration and wash it with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid under vacuum to obtain the this compound.
General Protocol for Wittig Olefination with this compound
This protocol is a general guideline for the olefination of an aldehyde.
-
Ylide Formation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.1 eq.).
-
Add anhydrous solvent (e.g., THF or diethyl ether) via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base, such as n-butyllithium (1.05 eq.), dropwise. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
-
-
Reaction with Carbonyl:
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of the aldehyde (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product to remove triphenylphosphine oxide using one of the methods described in the FAQs (e.g., column chromatography or precipitation).
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. orgosolver.com [orgosolver.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. DSpace [cora.ucc.ie]
- 10. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Products from Isopentyltriphenylphosphonium Bromide Wittig Reaction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying products from Wittig reactions involving isopentyltriphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the major impurities in a Wittig reaction with this compound?
The primary byproduct is triphenylphosphine oxide (TPPO). Other potential impurities include unreacted starting aldehyde, the phosphonium salt, and any side products from the ylide generation or the reaction itself.
Q2: How does the polarity of my alkene product affect the purification strategy?
The polarity of the alkene is a critical factor. Products from this compound are typically nonpolar.
-
For nonpolar products: Simple methods like filtration through a silica plug or precipitation of TPPO are highly effective.
-
For polar products: Purification can be more challenging as the product may have similar polarity to TPPO. In such cases, methods that chemically modify TPPO to drastically change its solubility, such as precipitation with metal salts, are often more successful.
Q3: What are the most common methods for removing triphenylphosphine oxide (TPPO)?
The main strategies for TPPO removal are based on differences in solubility and polarity between TPPO and the desired alkene. Common methods include:
-
Crystallization/Trituration: This is effective if the product and TPPO have significantly different solubilities in a particular solvent system.[1]
-
Flash Column Chromatography: A standard but potentially time-consuming method for large-scale reactions.
-
Filtration through a Silica Plug: A rapid method suitable for nonpolar products where the nonpolar alkene is eluted with a nonpolar solvent, while the more polar TPPO is retained on the silica.
-
Precipitation via Metal Salt Complexation: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂), which can then be removed by filtration.[1][2] This method is particularly useful for polar products where chromatographic separation is difficult.[1]
-
Chemical Conversion: TPPO can be reacted with reagents like oxalyl chloride to form an insoluble phosphonium salt that is easily filtered off.[3]
Q4: Can I avoid column chromatography for purification?
Yes, several chromatography-free methods are available. Precipitation of TPPO using metal salts or its conversion to an insoluble salt with oxalyl chloride are designed to be chromatography-free and are suitable for large-scale operations.[1][4]
Q5: My nonpolar product and TPPO are not separating well with a silica plug. What should I do?
This can happen if the elution solvent is too polar. Start with a very nonpolar solvent like hexane or pentane to elute your product, which should leave the TPPO adsorbed on the silica. You may need to repeat the filtration to achieve high purity.[3]
Troubleshooting Guide
| Issue | Possible Cause | Solution(s) |
| Product and TPPO co-elute during column chromatography. | The polarity of the product and TPPO are too similar in the chosen solvent system. | 1. Optimize the solvent system: Use a less polar solvent system. A gradient elution might be necessary.2. Chemically modify TPPO: Convert TPPO to a more polar or insoluble species. For example, react the crude mixture with ZnCl₂ to precipitate TPPO as a metal complex before chromatography.[2] |
| Low recovery of a nonpolar product after filtration through a silica plug. | The product may have some affinity for the silica gel, or an insufficient volume of solvent was used for elution. | 1. Increase the elution volume: Continue to wash the silica plug with the nonpolar solvent until no more product is detected in the eluent (e.g., by TLC).2. Use a less active adsorbent: Consider using neutral alumina instead of silica gel. |
| Precipitation of TPPO with a metal salt is incomplete. | The ratio of the metal salt to TPPO may be insufficient, or the solvent may not be optimal. | 1. Increase the equivalents of the metal salt: For ZnCl₂, a 2:1 ratio to TPPO is often optimal for complete precipitation.[2]2. Choose an appropriate solvent: Precipitation with ZnCl₂ works well in polar solvents like ethanol.[2] For other salts like MgCl₂, toluene or ethyl acetate may be more effective. |
| The desired alkene product is not crystallizing during recrystallization. | The concentration of the product may be too low, or there might be residual solvent from the workup preventing crystallization. | 1. Concentrate the solution: Carefully remove more of the recrystallization solvent.2. Ensure complete removal of reaction solvents: Make sure all extraction solvents (like dichloromethane) are thoroughly removed before attempting recrystallization.[5]3. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| TPPO precipitates along with the product during recrystallization. | The chosen recrystallization solvent is not effectively solubilizing the TPPO at lower temperatures. | 1. Select a more suitable solvent: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping TPPO dissolved at all temperatures. For nonpolar alkenes, polar solvents like propanol or isopropanol can be effective as TPPO is more soluble in them.[5][6] |
Quantitative Data on Purification Methods
The following table summarizes the effectiveness of various methods for removing triphenylphosphine oxide.
| Purification Method | Reagent/Solvent System | Typical TPPO Removal Efficiency | Product Yield (Example) | Reference(s) |
| Precipitation with ZnCl₂ | 2 equivalents ZnCl₂ in Ethanol | >99% | 82% (Corey-Fuchs reaction product) | [2][5] |
| Precipitation with CaBr₂ | Anhydrous CaBr₂ in THF | 95-98% | Not specified | |
| Chemical Conversion | Oxalyl Chloride in Cyclohexane | Quantitative (no phosphorus detected by NMR) | 92% (Z-alkene) | [3] |
| Recrystallization | 1-Propanol | Effective, but can lead to product loss. | Yield can be compromised. | [5] |
| Filtration through Silica Plug | Hexane/Ether | Effective for nonpolar products; may require repetition. | Not specified | [3] |
| Scavenger Resin | SiliaBond Tosic Acid | 94% (after 10 hours) | Not applicable (study on pure TPPO) | [7] |
Experimental Protocols
Protocol 1: Purification of a Nonpolar Alkene by Filtration through a Silica Plug
This method is suitable for nonpolar products, such as those expected from the reaction of this compound with a simple aldehyde.
1. Reaction Work-up (Pre-purification): a. After the Wittig reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] b. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).[3] c. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[3][7] d. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product (a mixture of the alkene and TPPO).[7]
2. Silica Plug Filtration: a. Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column. b. Dissolve the crude product in a minimal amount of a nonpolar solvent such as hexane or pentane. c. Apply the solution to the top of the silica plug. d. Elute the product with the nonpolar solvent, collecting the filtrate. The nonpolar alkene will pass through while the more polar TPPO will be retained on the silica. e. Monitor the elution by Thin Layer Chromatography (TLC) to ensure all the product has been collected. f. Concentrate the collected filtrate under reduced pressure to yield the purified alkene.
Protocol 2: Purification by Recrystallization
This protocol is effective when a solvent can be found that solubilizes TPPO more effectively than the desired alkene product, especially at cooler temperatures.
1. Solvent Selection: a. Choose a solvent in which the alkene product is soluble when hot but sparingly soluble when cold, and in which TPPO is reasonably soluble even when cold. For many nonpolar alkenes, polar solvents like isopropyl alcohol or 1-propanol work well.[5][6]
2. Recrystallization Procedure: a. Transfer the crude product to an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the crude mixture completely.[6] c. Allow the solution to cool slowly to room temperature. The desired alkene should crystallize out while the TPPO remains in solution.[6] d. To maximize crystal formation, cool the flask in an ice bath for about 30 minutes.[8] e. Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.[8] f. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Workflow for Purification of a Nonpolar Wittig Product
Caption: General workflow for the purification of a nonpolar alkene from a Wittig reaction.
Decision Pathway for Choosing a Purification Method
Caption: Decision tree for selecting a suitable purification method for Wittig reaction products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Removal of triphenylphosphine oxide from Wittig reaction with Isopentyltriphenylphosphonium bromide
Topic: Removal of Triphenylphosphine Oxide from Wittig Reaction with Isopentyltriphenylphosphonium Bromide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove triphenylphosphine oxide (TPPO) after a Wittig reaction?
The most common methods for removing TPPO leverage its distinct physical properties, such as high polarity and crystallinity. These techniques include:
-
Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.[1][2]
-
Complexation with Metal Salts: Forming an insoluble complex with Lewis acids like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) that can be filtered off.[1][2][3][4][5]
-
Chromatography: Using a short silica plug to adsorb the highly polar TPPO while the less polar product elutes.[6][7]
-
Trituration: Suspending the crude reaction mixture in a solvent in which the desired product is soluble but TPPO is not.[2]
Q2: I want to avoid column chromatography. What are my best options?
For researchers looking to avoid traditional column chromatography, several effective non-chromatographic methods are available:
-
Precipitation with a non-polar solvent: This is a straightforward method if your product is soluble in moderately polar solvents. By dissolving the crude mixture and adding a non-polar "anti-solvent" like hexanes, TPPO can often be selectively precipitated.[1]
-
Precipitation with metal salts: Adding a solution of ZnCl₂ or MgCl₂ to the crude product dissolved in a suitable solvent can precipitate a TPPO-metal complex, which is then easily removed by filtration.[1][3][4][8] This method is particularly useful for large-scale reactions.[9]
-
Filtration through a silica plug: This is a rapid and efficient alternative to a full chromatography column for removing the highly polar TPPO from less polar products.[6][7]
Q3: Why is my product co-eluting with TPPO during column chromatography?
Co-elution during column chromatography can occur if the polarity of your desired product is too similar to that of TPPO. In such cases, consider pre-treatment of the crude mixture using one of the precipitation methods mentioned above to remove the bulk of the TPPO before attempting chromatographic purification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| TPPO fails to precipitate upon addition of a non-polar solvent. | The product and TPPO have similar solubilities in the chosen solvent system. The concentration of TPPO is too low. | Try different solvent/anti-solvent combinations. Cooling the mixture to 0 °C or lower can also help induce precipitation.[1] |
| An oil forms instead of a precipitate during metal salt complexation. | The solvent system is not optimal for the precipitation of the TPPO-metal complex. | Ensure the correct solvent is being used. For ZnCl₂ precipitation, ethyl acetate, isopropyl acetate, and isopropanol are excellent choices.[4] Avoid methanol, acetonitrile, acetone, and dichloromethane as they can increase the solubility of the complex.[4] |
| The Wittig reaction did not go to completion, leaving unreacted starting material. | The ylide may be unstable or the base may not be fresh or strong enough.[10] The presence of certain functional groups (like a phenol) on the aldehyde can interfere with the reaction.[10] | Consider changing the order of addition, for instance, by generating the ylide in the presence of the aldehyde.[10] Ensure the base is fresh and of a suitable strength. |
| TPPO is still present after purification. | A single purification step may not be sufficient for complete removal. | Repeat the purification step. For instance, filtration through a silica plug may need to be repeated 2-3 times for optimal results.[6][7] |
Quantitative Data on Purification Methods
The efficiency of TPPO removal can vary significantly depending on the method and solvent used. The following table summarizes the effectiveness of precipitation with zinc chloride in various solvents.
Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Different Solvents
| Solvent | % TPPO Remaining in Solution | Efficacy |
| Ethyl Acetate (EtOAc) | < 5% | Excellent |
| Isopropyl Acetate (iPrOAc) | < 5% | Excellent |
| 2-Propanol (iPrOH) | < 5% | Excellent |
| Tetrahydrofuran (THF) | < 15% | Tolerated |
| 2-Methyltetrahydrofuran (2-MeTHF) | < 15% | Tolerated |
| Methyl Ethyl Ketone (MEK) | < 15% | Tolerated |
| Methanol (MeOH) | > 15% | Inefficient |
| Acetonitrile (MeCN) | > 15% | Inefficient |
| Acetone | > 15% | Inefficient |
| Dichloromethane (DCM) | > 15% (No precipitate) | Inefficient |
Data sourced from a systematic study on TPPO precipitation. The experiment involved dissolving TPPO in the listed solvent and precipitating it with a 2:1 ratio of ZnCl₂ to TPPO.[4]
Experimental Protocols & Workflows
Below are detailed protocols for the most common and effective methods for removing triphenylphosphine oxide.
Method 1: Precipitation with a Non-Polar Solvent
This method is ideal for products that are significantly less polar than TPPO.
Experimental Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane or diethyl ether).
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring.
-
Cool the mixture in an ice bath to further decrease the solubility of TPPO and promote crystallization.
-
Collect the precipitated TPPO by filtration and wash the solid with a small amount of the cold non-polar solvent.[1]
-
The filtrate, containing the desired product, can then be concentrated.
Caption: Workflow for TPPO removal by non-polar solvent precipitation.
Method 2: Precipitation of a TPPO-ZnCl₂ Complex
This method is highly effective in a range of polar solvents and is suitable for larger-scale reactions.[4][9]
Experimental Protocol:
-
After the Wittig reaction, if not already in a suitable solvent, dissolve the crude mixture in ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.
-
Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[1][4]
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
The residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[4][11]
Caption: Workflow for TPPO removal by precipitation with zinc chloride.
Method 3: Filtration through a Silica Plug
This rapid chromatographic method is effective for separating less polar products from the highly polar TPPO.[6][7]
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as a pentane/ether or hexane/ether mixture.[6][7]
-
Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable solvent (e.g., ether), leaving the TPPO adsorbed on the silica.[6][7]
-
It may be necessary to repeat this procedure to remove most of the triphenylphosphine oxide.[7]
Caption: Workflow for TPPO removal by filtration through a silica plug.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. shenvilab.org [shenvilab.org]
- 7. Workup [chem.rochester.edu]
- 8. Collection - Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Ylide Generation from Isopentyltriphenylphosphonium Bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the base for ylide generation from isopentyltriphenylphosphonium bromide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during this critical step of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What type of ylide is generated from this compound?
This compound generates a non-stabilized ylide. The isopentyl group is an alkyl group and does not offer resonance stabilization to the adjacent carbanion. This is a crucial factor in selecting an appropriate base.
Q2: Why is the choice of base so critical for non-stabilized ylides?
Non-stabilized ylides are highly reactive and require a very strong base for their formation. The proton on the carbon adjacent to the phosphorus in the phosphonium salt is not very acidic (pKa ≈ 22-35), so a base with a conjugate acid of a much higher pKa is necessary to drive the deprotonation equilibrium towards the ylide.[1][2][3]
Q3: What is the visual indicator of successful ylide formation?
The formation of a phosphonium ylide is typically accompanied by a distinct color change. For many non-stabilized ylides, this is a bright yellow, orange, or deep red color.[4] The appearance of this color is a good qualitative indicator that the ylide has been successfully generated.
Q4: Are there any specific handling precautions for the reagents involved?
Yes, the strong bases required for generating non-stabilized ylides, such as n-butyllithium (n-BuLi) and sodium hydride (NaH), are highly reactive and often pyrophoric. They react violently with water and atmospheric moisture. Therefore, all experiments must be conducted under strictly anhydrous and inert conditions (e.g., using dry solvents and a nitrogen or argon atmosphere).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No characteristic ylide color develops upon base addition. | 1. The base is not strong enough. 2. The phosphonium salt is wet. 3. The solvent is not anhydrous. 4. The base has degraded due to improper storage. | 1. Select a stronger base with a higher conjugate acid pKa (see Table 1). 2. Dry the phosphonium salt under vacuum before use. 3. Use freshly distilled, anhydrous solvent. 4. Use a fresh bottle or a newly prepared solution of the base. |
| Ylide color fades quickly after formation. | 1. Presence of moisture or oxygen in the reaction flask. 2. The ylide is unstable at the reaction temperature. | 1. Ensure the reaction setup is completely sealed and under a positive pressure of inert gas. 2. Perform the ylide generation and subsequent reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Low yield of the alkene product after reaction with the carbonyl compound. | 1. Incomplete ylide formation. 2. The ylide reacted with other electrophiles (e.g., residual alkyl halide from phosphonium salt synthesis). 3. Steric hindrance in the carbonyl compound. | 1. Allow for a longer ylide formation time or use a slight excess of the base. 2. Purify the phosphonium salt before use. 3. For sterically hindered ketones, a more reactive ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction might be necessary.[6] |
| Formation of unexpected byproducts. | 1. The base is also a nucleophile (e.g., organolithium reagents). 2. The ylide undergoes side reactions. | 1. Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Control the reaction temperature and addition rate of the carbonyl compound. |
Data Presentation: Comparison of Bases for Ylide Generation
The following table summarizes key quantitative data for common bases used in the generation of non-stabilized ylides from phosphonium salts.
| Base | Formula | pKa of Conjugate Acid | Typical Solvent(s) | Typical Temperature | Suitability for Non-Stabilized Ylides |
| n-Butyllithium | n-BuLi | ~50[5][7] | THF, Diethyl ether, Hexanes | -78 °C to 0 °C | Excellent |
| Sodium Amide | NaNH₂ | ~38[8][9][10] | Liquid Ammonia, THF | -33 °C to RT | Very Good |
| Sodium Hydride | NaH | ~35[11][12][13] | THF, DMF | 0 °C to RT | Good |
| Potassium tert-Butoxide | t-BuOK | ~17[14][15][16] | THF, tert-Butanol | 0 °C to RT | Moderate (may be less effective) |
Experimental Protocols
General Protocol for Ylide Generation and Wittig Reaction
Materials:
-
This compound (dried under vacuum)
-
Anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone)
-
Selected strong base (e.g., n-BuLi in hexanes)
-
Aldehyde or ketone
-
Anhydrous reaction vessel (e.g., flame-dried flask with a magnetic stirrer)
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation: Under a positive pressure of inert gas, add this compound (1.1 equivalents) to the anhydrous reaction vessel.
-
Solvent Addition: Add anhydrous THF via a syringe. Stir the suspension.
-
Ylide Formation: Cool the suspension to the appropriate temperature (e.g., 0 °C for n-BuLi). Slowly add the strong base (1.0 equivalent) dropwise via a syringe. A distinct color change (e.g., to orange or red) should be observed, indicating ylide formation.[4] Allow the mixture to stir for 30-60 minutes at this temperature.
-
Wittig Reaction: Dissolve the carbonyl compound (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the ylide solution at the same temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours or overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the ylide color is also an indicator of reaction progression.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Workflow for ylide generation and subsequent Wittig reaction.
Caption: Decision-making workflow for troubleshooting unsuccessful ylide generation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Sodium Amide (NaNH2) [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium amide - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. Illustrated Glossary of Organic Chemistry - Sodium hydride (NaH) [chem.ucla.edu]
- 13. Solved The pKa of the conjugate acid of sodium hydride (NaH) | Chegg.com [chegg.com]
- 14. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 15. Potassium t-Butoxide [commonorganicchemistry.com]
- 16. Potassium tert-butoxide - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: The Wittig Reaction with Isopentyltriphenylphosphonium Bromide
Welcome to the technical support center for the Wittig reaction utilizing isopentyltriphenylphosphonium bromide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the yield of the Wittig reaction with this compound?
Generally, increasing the reaction temperature can lead to higher alkene yields.[1] Higher temperatures provide more energy to overcome the activation energy of the reaction, often resulting in a faster reaction rate and increased conversion of reactants to products. However, it is crucial to consider the stability of the ylide and the potential for side reactions at elevated temperatures.
Q2: How does temperature influence the stereoselectivity (E/Z ratio) of the reaction with a non-stabilized ylide like this compound?
This compound is a non-stabilized ylide because the alkyl group does not offer resonance stabilization.[2] For non-stabilized ylides, the reaction is typically under kinetic control, favoring the formation of the (Z)-alkene (cis-isomer).[2][3] To maximize (Z)-selectivity, these reactions are often conducted at low temperatures.[2] Elevating the temperature can provide the system with enough energy to overcome the lower energy barrier to the transition state leading to the (E)-alkene, potentially decreasing the (Z)-selectivity and increasing the proportion of the (E)-alkene.[4]
Q3: What is the general mechanism of the Wittig reaction and how does temperature play a role?
The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[5][6] The mechanism is generally understood to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide.[3][5][6] For non-stabilized ylides under lithium-free conditions, this process is under kinetic control.[6] Temperature can influence the rates of both the formation and the potential equilibration of intermediates, thereby affecting the final stereochemical outcome.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low to no product yield | 1. Incomplete ylide formation: The base used may not be strong enough, or the reaction time for deprotonation may be insufficient.[7] | 1a. Ensure a sufficiently strong base (e.g., n-butyllithium, sodium hydride) is used for the non-stabilized ylide.[8] 1b. Increase the time for ylide formation before adding the carbonyl compound. |
| 2. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 2. Gradually increase the reaction temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and potential side reactions. A higher temperature generally results in higher alkene yields.[1] | |
| 3. Sterically hindered reactants: If the aldehyde or ketone is sterically hindered, the reaction can be slow and give poor yields.[5][6] | 3. Consider using a less sterically hindered substrate if possible. Alternatively, prolonged reaction times or higher temperatures might be necessary. | |
| Poor (Z)-selectivity | 1. Reaction temperature is too high: Higher temperatures can favor the formation of the more thermodynamically stable (E)-alkene.[2][4] | 1. Perform the reaction at a lower temperature (e.g., -78 °C, 0 °C) to enhance kinetic control and favor the (Z)-isomer.[9] |
| 2. Presence of lithium salts: Lithium salts can affect the stereochemical outcome of the Wittig reaction.[5][6] | 2. If using a lithium base, consider switching to a sodium- or potassium-based base (e.g., NaH, KHMDS) to operate under salt-free conditions, which can favor (Z)-selectivity for non-stabilized ylides.[6] | |
| Formation of side products | 1. Ylide decomposition: The ylide may be unstable at the reaction temperature. | 1. Generate and use the ylide at a low temperature and add the carbonyl compound promptly. |
| 2. Aldol condensation of the carbonyl compound: This can occur if the base is not fully consumed during ylide formation.[10] | 2. Ensure complete deprotonation of the phosphonium salt to form the ylide before adding the aldehyde or ketone. |
Data Presentation
Table 1: Expected Effect of Temperature on the Wittig Reaction with this compound (a Non-Stabilized Ylide)
| Temperature | Expected Effect on Yield | Expected Effect on (Z/E) Ratio | Rationale |
| Low (e.g., -78°C to 0°C) | May be lower due to slower reaction kinetics. | High (Z)-selectivity. | The reaction is under kinetic control, favoring the formation of the cis-oxaphosphetane intermediate which leads to the (Z)-alkene.[2] |
| Room Temperature (e.g., 20-25°C) | Moderate to good yield. | Decreased (Z)-selectivity compared to low temperatures. | Increased thermal energy may allow for some equilibration of intermediates or favor the transition state leading to the (E)-alkene. |
| Elevated (e.g., > 40°C) | Potentially higher yield. | Lower (Z)-selectivity, with an increased proportion of the (E)-alkene. | The reaction may shift towards thermodynamic control, favoring the more stable (E)-alkene.[4] There is also an increased risk of side reactions. |
Note: This table represents expected trends for non-stabilized ylides. Optimal conditions should be determined empirically.
Experimental Protocols
Protocol: Investigation of Temperature Effect on the Wittig Reaction
-
Preparation of the Phosphonium Ylide (Wittig Reagent):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to the desired initial temperature (e.g., -78 °C, 0 °C, or maintain at room temperature).
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 equivalents) dropwise with vigorous stirring.
-
Stir the resulting colored solution (typically orange or deep red for non-stabilized ylides) at this temperature for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.
-
Add the carbonyl compound solution dropwise to the ylide solution at the selected reaction temperature.
-
Maintain the reaction at the chosen temperature (e.g., -78 °C, 0 °C, room temperature, or reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene isomers from triphenylphosphine oxide and any unreacted starting materials.
-
-
Analysis:
-
Determine the yield of the purified alkene product.
-
Analyze the product by ¹H NMR spectroscopy or gas chromatography (GC) to determine the ratio of (Z)- to (E)-isomers.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Handling and storage of hygroscopic Isopentyltriphenylphosphonium bromide
This technical support center provides guidance on the handling, storage, and troubleshooting of experiments involving the hygroscopic reagent, Isopentyltriphenylphosphonium bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a phosphonium salt commonly used as a reagent in the Wittig reaction to synthesize alkenes from aldehydes and ketones. In this reaction, the phosphonium salt is converted into a phosphorus ylide (Wittig reagent), which then reacts with a carbonyl compound.
Q2: What does it mean that this compound is hygroscopic?
Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding atmosphere.[1] For this compound, this means it can readily take up water from the air, which can lead to caking of the solid and can negatively impact its reactivity in moisture-sensitive reactions.[1]
Q3: What are the potential consequences of improper handling and storage of this hygroscopic compound?
Improper handling and storage can lead to several issues:
-
Physical Changes: The powder can clump or cake, making it difficult to weigh and handle accurately.[1]
-
Reaction Inhibition: Absorbed moisture can interfere with the formation of the ylide in the Wittig reaction, a critical step for the reaction to proceed. This can result in low or no yield of the desired alkene product.[2]
-
Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the phosphonium salt will be less than the weighed mass, leading to incorrect stoichiometric ratios in the reaction.
Q4: What are the recommended storage conditions for this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3] For optimal protection against moisture, storage in a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[4] For highly sensitive applications, storing the compound under an inert atmosphere (e.g., in a glovebox) is ideal.[5]
Q5: What safety precautions should be taken when handling this compound?
Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of the dust by handling it in a well-ventilated area or a fume hood. Wash hands thoroughly after handling.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in Wittig reaction | The this compound has absorbed moisture, inhibiting ylide formation. | Dry the phosphonium salt under vacuum before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| The base used is not strong enough or has degraded. | Use a fresh, anhydrous strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide). The choice of base can be critical for ylide formation.[6] | |
| The solvent is not anhydrous. | Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves. | |
| Reagent has clumped or caked | The reagent has been exposed to atmospheric moisture. | Gently break up the clumps with a dry spatula inside a glovebox or a glove bag to minimize further moisture absorption.[1] For best results, dry the reagent under vacuum. |
| Inconsistent reaction results | Variable amounts of absorbed water in the phosphonium salt. | Implement consistent and stringent anhydrous handling techniques for every experiment. Store the reagent in smaller, single-use aliquots to avoid repeated exposure of the bulk material to air. |
Quantitative Data
| Parameter | Recommendation/Value | Notes |
| Recommended Storage Humidity | < 40% Relative Humidity (RH) | To minimize moisture uptake. |
| Critical Relative Humidity | > 60% RH | Above this level, the rate of moisture absorption can increase significantly for many hygroscopic salts. |
| Typical Moisture Content (after exposure) | Can vary significantly | Even brief exposure to ambient humidity (>50% RH) can lead to a measurable increase in water content. |
| Effect on Melting Point | Decrease | Absorbed water can lower the melting point and broaden its range. |
Disclaimer: The values in this table are general recommendations for hygroscopic compounds and may not represent the exact specifications for this compound. It is crucial to handle the compound with care, assuming it is highly sensitive to moisture.
Experimental Protocols
Detailed Protocol for a Wittig Reaction Using Hygroscopic this compound
This protocol provides a general procedure for a Wittig reaction, with a strong emphasis on the techniques required for handling the hygroscopic phosphonium salt.
1. Preparation of Glassware and Reagents:
-
All glassware (round-bottom flask, dropping funnel, condenser, etc.) must be thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas (nitrogen or argon).
-
This compound should be dried under high vacuum for several hours before use, especially if it has been opened previously.
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether) is required. Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for THF).
-
The base (e.g., n-butyllithium in hexanes, sodium hydride, or potassium tert-butoxide) must be fresh and handled under inert atmosphere.
2. Reaction Setup:
-
Assemble the dry glassware under a positive pressure of inert gas. A Schlenk line or a glovebox is recommended for this setup.[7]
-
Equip the reaction flask with a magnetic stir bar and a septum.
3. Ylide Formation:
-
In the reaction flask, suspend the pre-weighed, dried this compound in the anhydrous solvent under an inert atmosphere.
-
Cool the suspension to the appropriate temperature (e.g., 0°C or -78°C, depending on the base and substrate).
-
Slowly add the strong base (e.g., n-butyllithium) dropwise to the stirred suspension via a syringe. The formation of the ylide is often indicated by a color change (typically to a yellow, orange, or red color).
-
Allow the mixture to stir at the appropriate temperature for the recommended time (e.g., 30-60 minutes) to ensure complete ylide formation.
4. Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone in a small amount of anhydrous solvent in a separate dry flask under an inert atmosphere.
-
Transfer the carbonyl solution to the ylide solution via a syringe or a cannula. This addition should be done slowly, especially at low temperatures.
-
Allow the reaction to warm to room temperature and stir for the required time (this can range from a few hours to overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC).
5. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
Visualizations
Caption: Troubleshooting workflow for a failing Wittig reaction.
References
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. hepatochem.com [hepatochem.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: E/Z Selectivity in Olefination with Isopentyltriphenylphosphonium Bromide
This guide provides troubleshooting advice and frequently asked questions for researchers using Isopentyltriphenylphosphonium bromide in Wittig olefination reactions. The focus is on diagnosing and controlling E/Z alkene selectivity.
Frequently Asked Questions (FAQs)
Q1: What kind of ylide is formed from this compound and what is its expected selectivity?
This compound forms a semi-stabilized ylide. Unlike non-stabilized ylides that strongly favor the Z-isomer or stabilized ylides that heavily favor the E-isomer, semi-stabilized ylides often yield poor E/Z selectivity.[1] The outcome is highly dependent on reaction conditions, making procedural control critical for achieving a desired isomer.
Q2: What are the primary factors that control the E/Z ratio in this reaction?
The E/Z selectivity of a Wittig reaction with a semi-stabilized ylide is primarily governed by three factors:
-
Choice of Base and Presence of Salts: The type of base used for deprotonation is critical. Bases containing lithium cations (e.g., n-BuLi) can decrease Z-selectivity by promoting the equilibration of reaction intermediates.[2][3]
-
Solvent Polarity: Polar aprotic solvents generally favor the formation of the Z-alkene.[4]
-
Reaction Temperature: Lower temperatures favor the kinetically controlled Z-product, while higher temperatures can allow for equilibration to the more thermodynamically stable E-product.[5]
Q3: Why are "salt-free" conditions important for maximizing Z-selectivity?
Under salt-free conditions, the reaction is typically under kinetic control, leading to an irreversible formation of the cis-oxaphosphetane intermediate, which decomposes to the Z-alkene.[3] Lithium salts (like LiBr, a byproduct of using n-BuLi on a phosphonium bromide) can coordinate to the oxygen atom of the oxaphosphetane intermediate, facilitating a reversible reaction pathway.[2] This reversibility allows the intermediates to equilibrate to the more thermodynamically stable trans-oxaphosphetane, which subsequently forms the E-alkene, thereby reducing Z-selectivity.[2][6]
Q4: What is the main driving force for the Wittig reaction?
The primary driving force for the Wittig reaction is the formation of the highly stable phosphorus(V) byproduct, triphenylphosphine oxide (TPPO). The strength of the phosphorus-oxygen double bond makes the final elimination step thermodynamically favorable.[7][8]
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Problem: Poor Z-Selectivity (High proportion of E-isomer)
Q: My reaction is producing a nearly 1:1 mixture of E/Z isomers, or is favoring the E-isomer. How can I increase the Z:E ratio?
This is the most common issue with semi-stabilized ylides. The solution involves carefully controlling the reaction conditions to favor the kinetic pathway.
-
Possible Cause 1: Use of a Lithium-Containing Base. Bases like n-butyllithium (n-BuLi) or phenyllithium are commonly used but generate lithium salts (LiBr) as a byproduct. These salts disrupt Z-selectivity.[2][6]
✅ Solution: Employ "Salt-Free" Conditions. Switch to a sodium or potassium-based strong base that does not introduce lithium cations. Preferred bases include sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[9]
-
Possible Cause 2: Inappropriate Solvent. Non-polar solvents (e.g., toluene, hexanes) or protic solvents (e.g., ethanol) can disfavor the transition state leading to the Z-alkene.
✅ Solution: Use a Polar Aprotic Solvent. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are known to favor higher Z-selectivity for non- and semi-stabilized ylides.[1][4]
-
Possible Cause 3: Elevated Reaction Temperature. Running the reaction at room temperature or higher allows the intermediates to equilibrate, favoring the more stable E-alkene.[5]
✅ Solution: Maintain Low Temperatures. Perform both the ylide generation and the subsequent reaction with the aldehyde at low temperatures. A common protocol involves generating the ylide at 0 °C or -78 °C, followed by the addition of the aldehyde at -78 °C and slow warming to room temperature.[9]
Problem: Low or No Product Yield
Q: The reaction is sluggish, or I am recovering mostly unreacted starting material. What could be the cause?
-
Possible Cause 1: Incomplete Ylide Formation. The phosphonium salt is not being fully deprotonated. This can be due to a base that is not strong enough, insufficient equivalents of base, or the presence of moisture which quenches the base and/or ylide.
✅ Solution: Ensure Anhydrous Conditions and Proper Base. Thoroughly dry the phosphonium salt under high vacuum before use. Use anhydrous solvents. Employ a strong base like n-BuLi, NaHMDS, or KHMDS in a slight excess (e.g., 1.05 equivalents). The formation of the characteristic deep red or orange ylide color is a good visual indicator of success.[9]
-
Possible Cause 2: Steric Hindrance. If the aldehyde (or ketone) is sterically bulky, the reaction rate may be significantly reduced.
✅ Solution: Adjust Reaction Time and Temperature. Increase the reaction time (e.g., stir overnight). If necessary, allow the reaction to warm to room temperature or slightly above, but be aware that this will likely decrease Z-selectivity.[9] For severely hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[3]
Problem: Difficulty with Product Purification
Q: I am having trouble separating my desired alkene from the triphenylphosphine oxide (TPPO) byproduct. How can I improve purification?
-
Cause: TPPO is a common byproduct of all Wittig reactions and is known for being difficult to separate due to its polarity and crystallinity.
✅ Solution 1: Column Chromatography. TPPO is moderately polar. Using a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane mixtures) will typically leave the TPPO on the baseline while eluting the less polar alkene product.
✅ Solution 2: Precipitation/Crystallization. After the initial workup, the crude product can be dissolved in a minimal amount of a polar solvent (like dichloromethane) and then diluted with a large volume of a non-polar solvent (like hexanes or diethyl ether). This often causes the TPPO to precipitate, allowing it to be removed by filtration. The desired alkene can then be recovered from the filtrate.
Data Presentation: Influence of Conditions on E/Z Selectivity
The following tables summarize the expected qualitative effects of different reaction parameters on the olefination of a generic aldehyde with the ylide from this compound.
Table 1: Effect of Base/Solvent System on Z:E Ratio
| Base Used | Solvent | Salt Byproduct | Expected Predominant Isomer | Typical Z:E Ratio (Approx.) |
| n-BuLi | THF | LiBr | E (or poor selectivity) | 40:60 - 50:50 |
| NaHMDS | THF | NaBr | Z | >70:30 |
| KHMDS | THF | KBr | Z | >80:20 |
| KOtBu | DMF | KBr | Z | >75:25 |
Table 2: Effect of Temperature on Z:E Ratio (using KHMDS in THF)
| Aldehyde Addition Temp. | Max Reaction Temp. | Control Type | Expected Predominant Isomer | Typical Z:E Ratio (Approx.) |
| -78 °C | 0 °C | Kinetic | Z | >85:15 |
| -78 °C | 25 °C (RT) | Mixed | Z | ~70:30 |
| 0 °C | 65 °C (Reflux) | Thermodynamic | E | <40:60 |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction using "Salt-Free" Conditions
This protocol is designed to maximize the yield of the Z-alkene.
1. Reagent Preparation:
-
Dry the this compound under high vacuum for 4-6 hours.
-
Use anhydrous THF, freshly distilled from sodium/benzophenone or taken from a solvent purification system.
-
Ensure the aldehyde is pure and free of acidic impurities or water.
2. Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.1 eq.).
-
Add anhydrous THF to create a suspension (approx. 0.2 M).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq., as a solution in THF or as a solid) to the stirring suspension.
-
Allow the mixture to stir at 0 °C for 1 hour. A deep orange or reddish color should develop, indicating ylide formation.
3. Olefination Reaction:
-
Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, dissolve the aldehyde (1.0 eq.) in a small amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution via syringe or cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
4. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to separate the alkene isomers and remove triphenylphosphine oxide.
Visualizations
Caption: Troubleshooting workflow for poor Z-selectivity in Wittig reactions.
Caption: Kinetic vs. Thermodynamic pathways controlling E/Z selectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig/B─H insertion reaction: A unique access to trisubstituted Z-alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
Impact of steric hindrance in Wittig reactions with bulky alkylphosphonium salts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of steric hindrance in Wittig reactions, with a particular focus on the use of bulky alkylphosphonium salts.
Troubleshooting Guide
This guide addresses common issues encountered during Wittig reactions involving sterically hindered substrates.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | High Steric Hindrance: The bulky nature of the phosphonium salt or the carbonyl compound (especially ketones) can impede the initial nucleophilic attack.[1][2] | 1. Switch to a Horner-Wadsworth-Emmons (HWE) reaction: This reaction, which uses phosphonate esters, is often more effective for sterically hindered ketones.[1][2]2. Increase Reaction Temperature: Carefully heating the reaction can provide the necessary energy to overcome the activation barrier.[3]3. Use a More Reactive Ylide: If possible, use a less stabilized (more nucleophilic) ylide.4. Change the Solvent: Switching to a polar aprotic solvent like DMF or DMSO can enhance reactivity.[3] |
| Unstable Ylide: Some ylides, especially those that are not resonance-stabilized, can be unstable and decompose before reacting with the carbonyl compound.[4] | 1. Generate the Ylide in situ: Add the base to a mixture of the phosphonium salt and the carbonyl compound. This ensures the ylide reacts as it is formed.[4]2. Use a Stronger, Non-nucleophilic Base: Bases like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6 can improve ylide formation and reactivity.[3] | |
| Poor Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively. | 1. Use a Stronger Base: Common strong bases for ylide formation include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[5][6]2. Ensure Anhydrous Conditions: Ylides are strong bases and will be quenched by water. Ensure all glassware is dry and use anhydrous solvents. | |
| Poor E/Z Selectivity | Steric Effects on Intermediate Formation: The stereochemistry of the alkene product is determined by the formation of the oxaphosphetane intermediate. Steric interactions between the substituents on the ylide and the carbonyl compound influence which diastereomeric intermediate is favored.[7] | 1. For (E)-Alkene (from unstabilized ylides): Use the Schlosser modification, which involves deprotonation of the betaine intermediate with phenyllithium at low temperature to favor the threo-betaine, leading to the E-alkene.[1][2]2. For (Z)-Alkene (from unstabilized ylides): Perform the reaction in the absence of lithium salts, as they can affect the stereochemical outcome.[1] The use of salt-free conditions generally favors the Z-alkene with unstabilized ylides.[8] |
| Ylide Stabilization: The nature of the R group on the ylide plays a crucial role. | 1. Stabilized Ylides (R = electron-withdrawing group): These ylides are less reactive and generally lead to the thermodynamically more stable (E)-alkene.[8][9]2. Unstabilized Ylides (R = alkyl group): These are more reactive and typically yield the kinetically favored (Z)-alkene.[8] | |
| Recovery of Starting Aldehyde/Ketone | Deactivated Carbonyl Compound: Electron-donating groups on the aldehyde or ketone can reduce its electrophilicity, making it less reactive towards the ylide. A deprotonated phenol on the aldehyde, for example, can significantly reduce its reactivity.[4] | 1. Protect Reactive Functional Groups: If the carbonyl compound contains acidic protons (e.g., phenols, carboxylic acids), protect these groups before the Wittig reaction.[4]2. Use a More Reactive Ylide: A less stable, more nucleophilic ylide may be required to react with a less electrophilic carbonyl. |
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a bulky ketone giving a low yield?
A1: Sterically hindered ketones present a significant challenge for the Wittig reaction.[2] The bulky groups around the carbonyl carbon impede the approach of the nucleophilic ylide, slowing down the initial carbon-carbon bond formation.[2] This is particularly problematic with stabilized ylides, which are less reactive.[2] For such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a more successful alternative.[1][2]
Q2: How does the structure of the phosphonium salt affect the stereoselectivity of the Wittig reaction?
A2: The substituents on the phosphorus ylide are critical in determining the E/Z selectivity of the resulting alkene.
-
Unstabilized Ylides (e.g., R = alkyl): These ylides are highly reactive and typically lead to the formation of the cis or (Z)-alkene with moderate to high selectivity under kinetic control.[1][8]
-
Stabilized Ylides (e.g., R = ester, ketone): These ylides are less reactive due to resonance stabilization of the carbanion. The reaction is often reversible, allowing for equilibration to the more thermodynamically stable trans or (E)-alkene.[8][9]
-
Semi-stabilized Ylides (e.g., R = aryl): These ylides often result in poor E/Z selectivity.[1]
Q3: Can I use a secondary alkyl halide to prepare my phosphonium salt?
A3: It is generally not recommended. The preparation of the phosphonium salt occurs via an SN2 reaction between triphenylphosphine and an alkyl halide. SN2 reactions with secondary halides are often inefficient due to steric hindrance, leading to poor yields of the desired salt.[10] For this reason, Wittig reagents are rarely used to prepare tetrasubstituted alkenes.[2]
Q4: What is the purpose of using a strong base like n-BuLi to form the ylide?
A4: A strong base is required to deprotonate the phosphonium salt to form the ylide. The acidity of the proton on the carbon adjacent to the phosphorus is relatively low (pKa ~35), so a very strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is necessary to achieve complete ylide formation.[6][11]
Q5: My ylide appears to be decomposing. How can I prevent this?
A5: Some ylides, particularly non-stabilized ones, can be unstable. To mitigate decomposition, it is best to generate the ylide in situ in the presence of the aldehyde or ketone.[4] This is achieved by adding the base to a mixture of the phosphonium salt and the carbonyl compound. This ensures that the ylide reacts as soon as it is formed, minimizing the time it has to decompose.[4]
Visualizing the Wittig Reaction and Steric Hindrance
The following diagrams illustrate key aspects of the Wittig reaction mechanism and the influence of steric hindrance.
Caption: Simplified workflow of the Wittig reaction mechanism.
Caption: Steric hindrance increases the energy of the transition state.
Experimental Protocols
General Procedure for a Wittig Reaction
The following is a representative protocol for the synthesis of trans-9-(2-Phenylethenyl)anthracene, adapted from a published laboratory experiment.[12] This procedure can be modified for other substrates, but reaction times, temperatures, and purification methods may need to be optimized.
Materials:
-
9-Anthraldehyde
-
Benzyltriphenylphosphonium chloride
-
N,N-Dimethylformamide (DMF)
-
50% Sodium hydroxide (NaOH) solution (w/w)
-
1-Propanol
-
Distilled water
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine 9-anthraldehyde (0.50 g, 2.42 mmol) and benzyltriphenylphosphonium chloride (0.87 g, 2.23 mmol).
-
Add 6 mL of DMF to dissolve the solids.
-
Stir the mixture vigorously for at least 5 minutes.
-
-
Ylide Formation and Reaction:
-
While stirring rapidly, carefully add 10 drops (approx. 0.20 mL) of 50% NaOH solution to the reaction mixture.
-
The reaction mixture will change color, typically from yellow to reddish-orange, over a period of 30 minutes.
-
Continue to stir vigorously for 30 minutes.
-
-
Product Precipitation and Isolation:
-
After 30 minutes, add 4 mL of a 1:1 mixture of 1-propanol and distilled water to precipitate the crude product.
-
Collect the yellow solid product by vacuum filtration.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of 1-propanol (approximately 4 mL).
-
Collect the purified yellowish crystalline product by vacuum filtration and allow it to air dry.
-
Note: Always handle strong bases like NaOH with appropriate personal protective equipment. All reactions should be performed in a well-ventilated fume hood.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. adichemistry.com [adichemistry.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www1.udel.edu [www1.udel.edu]
Validation & Comparative
A Comparative Guide to Isopentyltriphenylphosphonium Bromide and Other Non-Stabilized Wittig Reagents
For researchers, scientists, and professionals in drug development, the Wittig reaction is an indispensable tool for the synthesis of alkenes from aldehydes and ketones. The choice of the Wittig reagent is crucial as it directly influences the yield and stereoselectivity of the resulting alkene. This guide provides an objective comparison of isopentyltriphenylphosphonium bromide with other common non-stabilized Wittig reagents: methyl-, ethyl-, and butyltriphenylphosphonium bromide, supported by established principles of the Wittig reaction.
The Wittig Reaction with Non-Stabilized Ylides: An Overview
The Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. This compound, along with its methyl, ethyl, and butyl analogs, belongs to the class of non-stabilized Wittig reagents. The ylides generated from these salts bear alkyl groups that do not stabilize the negative charge on the ylide carbon through resonance.
A key characteristic of reactions involving non-stabilized ylides is their kinetic control.[1][2] This typically leads to the formation of a cis or (Z)-alkene as the major product.[2][3] The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[4] For non-stabilized ylides, the formation of the syn oxaphosphetane is kinetically favored, which then decomposes to yield the (Z)-alkene.[3]
Performance Comparison of Alkyltriphenylphosphonium Bromides
| Feature | Methyltriphenylphosphonium Bromide | Ethyltriphenylphosphonium Bromide | Butyltriphenylphosphonium Bromide | This compound |
| Ylide Type | Non-stabilized | Non-stabilized | Non-stabilized | Non-stabilized |
| Expected Major Product | Methylene alkene | (Z)-Propylidene alkene | (Z)-Pentylidene alkene | (Z)-4-Methylpentylidene alkene |
| Expected Stereoselectivity | Not applicable (forms a terminal alkene) | Good to high (Z)-selectivity | Good to high (Z)-selectivity | Good to high (Z)-selectivity |
| Reactivity | Generally high | High | High | High |
| Steric Hindrance of Ylide | Low | Moderate | Moderate | Higher |
Note: The stereoselectivity and yield can be influenced by factors such as the specific aldehyde or ketone used, the base, the solvent, and the presence of lithium salts.[1]
Experimental Protocol: A Representative Wittig Olefination
This protocol describes a general procedure for the Wittig reaction between an alkyltriphenylphosphonium bromide (a non-stabilized Wittig reagent) and an aromatic aldehyde, such as benzaldehyde.
Materials:
-
Alkyltriphenylphosphonium bromide (e.g., this compound)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere reactions
Procedure:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise via syringe. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Reaction with Aldehyde: Cool the ylide solution to 0°C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the aldehyde.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, which contains the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.
Visualizing the Process
To better understand the Wittig reaction, the following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: General mechanism of the Wittig reaction.
Caption: A typical experimental workflow for a Wittig reaction.
References
A Comparative Guide to Olefination: Isopentyltriphenylphosphonium Bromide vs. Horner-Wadsworth-Emmons Reagents
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon double bonds is a cornerstone of modern organic synthesis. The choice of olefination methodology can significantly impact reaction efficiency, stereochemical outcome, and overall synthetic route feasibility. This guide provides a detailed, data-driven comparison between the classical Wittig reaction, exemplified by the use of isopentyltriphenylphosphonium bromide, and the versatile Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig reaction, which employs phosphonium ylides generated from phosphonium salts like this compound, and the Horner-Wadsworth-Emmons reaction, utilizing phosphonate carbanions, are two of the most powerful methods for alkene synthesis. While both achieve the conversion of a carbonyl compound to an alkene, they exhibit significant differences in reactivity, stereoselectivity, and practical application.
Executive Summary: Key Distinctions
| Feature | This compound (Wittig Reagent) | Horner-Wadsworth-Emmons (HWE) Reagent |
| Reagent Type | Phosphonium Salt | Phosphonate Ester |
| Active Nucleophile | Phosphorus Ylide (less nucleophilic, more basic) | Phosphonate Carbanion (more nucleophilic, less basic)[1][2] |
| Typical Stereoselectivity | Non-stabilized ylides yield predominantly (Z)-alkenes. | Stabilized carbanions yield predominantly (E)-alkenes.[1][3] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove)[4] | Dialkylphosphate salt (water-soluble, easily removed)[1][2] |
| Reactivity with Ketones | Can be sluggish, especially with hindered ketones.[3][5] | Generally reacts well with a wide range of aldehydes and ketones.[3][6] |
| Preparation of Reagent | Reaction of triphenylphosphine with an alkyl halide.[7] | Michaelis-Arbuzov reaction of a trialkyl phosphite with an alkyl halide.[6] |
Reaction Mechanisms and Stereoselectivity
The fundamental difference between the two reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.
The Wittig reaction with a non-stabilized ylide, such as that derived from this compound, typically proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[8][9] The stereochemical outcome is largely kinetically controlled, with the less sterically hindered approach leading to the cis-oxaphosphetane, which then collapses to form the (Z)-alkene.
In contrast, the Horner-Wadsworth-Emmons reaction involves a more nucleophilic phosphonate carbanion. The reaction proceeds through a stepwise addition to the carbonyl to form a betaine-like intermediate, followed by cyclization to an oxaphosphetane.[1][10] This process is generally reversible, allowing for equilibration to the thermodynamically more stable trans-oxaphosphetane, which decomposes to the (E)-alkene.[1]
Performance Comparison in Synthesis
The choice between a Wittig and an HWE reagent often depends on the desired stereoisomer and the complexity of the substrate.
Synthesis of β-Carotene
The industrial synthesis of β-carotene has historically utilized the Wittig reaction. For instance, the condensation of a C15-phosphonium salt with a C10-dialdehyde or a C20-phosphonium salt with retinal (vitamin A aldehyde) are established routes.[11][12] While effective, these syntheses contend with the challenge of separating the triphenylphosphine oxide byproduct from the nonpolar β-carotene product.
Synthesis of Prostaglandins
In the total synthesis of complex molecules like Prostaglandin F2α, the HWE reaction is often favored for its high (E)-selectivity and simplified purification.[2] In Corey's landmark synthesis, an HWE reaction was employed to construct a key enone intermediate with high efficiency.[2]
| Olefination Method | Substrate | Reagent | Conditions | Yield | Stereoselectivity | Reference |
| Wittig Reaction | C15-aldehyde | This compound | Strong base (e.g., BuLi) in aprotic solvent | Moderate to Good | Predominantly (Z) | General Wittig literature |
| HWE Reaction | Prostaglandin intermediate aldehyde | Phosphonate ester | NaH in DME | High | Predominantly (E) | Corey's Synthesis of PGF2α[2] |
Experimental Protocols
General Procedure for Wittig Reaction with this compound
-
Preparation of the Ylide: To a suspension of this compound (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, a strong base such as n-butyllithium (1.0 equiv) is added dropwise. The resulting deep red or orange solution is stirred for 1 hour at 0 °C.
-
Reaction with Carbonyl: The aldehyde or ketone (0.95 equiv) dissolved in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 2-12 hours, while monitoring by TLC.
-
Workup: The reaction is quenched with saturated aqueous NH4Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide.
General Procedure for Horner-Wadsworth-Emmons Reaction
-
Preparation of the Carbanion: To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, the phosphonate ester (1.1 equiv) is added dropwise. The mixture is stirred for 30-60 minutes at 0 °C.[13]
-
Reaction with Carbonyl: The aldehyde or ketone (1.0 equiv) dissolved in anhydrous THF is added dropwise to the carbanion solution at 0 °C.[13]
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.[13]
-
Workup: The reaction is quenched with water or saturated aqueous NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[14]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The water-soluble phosphate byproduct is largely removed during the aqueous workup, often simplifying purification.[14]
Conclusion
Both the Wittig reaction, using reagents like this compound, and the Horner-Wadsworth-Emmons reaction are indispensable tools for alkene synthesis. The HWE reaction often presents significant advantages in terms of byproduct removal, reactivity with a broader range of substrates, and reliable (E)-alkene selectivity.[4] However, the Wittig reaction remains a superior choice for the synthesis of (Z)-alkenes from non-stabilized ylides. A thorough understanding of the mechanisms, advantages, and limitations of each method is crucial for the strategic design and efficient execution of complex organic syntheses.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. US2945069A - Synthesis of beta-carotene - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide: Julia-Kocienski Olefination as a Superior Alternative to Isopentyltriphenylphosphonium Bromide in Alkene Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of alkenes is a critical step in the construction of complex molecular architectures. The Wittig reaction, a cornerstone of organic synthesis, has long been a go-to method for this transformation. However, the Julia-Kocienski olefination has emerged as a powerful alternative, offering significant advantages in terms of stereoselectivity and reaction efficiency. This guide provides an objective comparison of the Julia-Kocienski olefination and the Wittig reaction using isopentyltriphenylphosphonium bromide, supported by experimental data and detailed protocols.
Introduction
The Wittig reaction, which utilizes phosphonium ylides to convert aldehydes and ketones into alkenes, is a widely taught and practiced method.[1] The use of specific phosphonium salts, such as this compound, allows for the introduction of an isopentenyl moiety, a common structural motif in natural products. However, the stereochemical outcome of the Wittig reaction can be variable, often yielding mixtures of E and Z isomers, particularly with non-stabilized ylides.[1]
The Julia-Kocienski olefination, a modification of the classical Julia olefination, provides a highly stereoselective route to alkenes, predominantly favoring the formation of the thermodynamically more stable E-isomer.[2][3] This reaction involves the coupling of a heteroaromatic sulfone with an aldehyde or ketone, followed by a spontaneous elimination sequence.[4][5] This high stereoselectivity, coupled with mild reaction conditions and broad functional group tolerance, makes the Julia-Kocienski olefination an attractive alternative for the synthesis of complex molecules where precise control over double bond geometry is paramount.[4][6]
Performance Comparison: Julia-Kocienski vs. Wittig Olefination
The following tables summarize the key performance indicators for both the Julia-Kocienski olefination and the Wittig reaction with this compound, based on literature data.
Table 1: Julia-Kocienski Olefination Performance Data
| Aldehyde Substrate | Sulfone Reagent | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | KHMDS | DME | -78 to rt | 85 | >98:2 | Synlett 1998, 26-28 |
| Cyclohexanecarboxaldehyde | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | KHMDS | DME | -78 to rt | 92 | >98:2 | Synlett 1998, 26-28 |
| 3-Phenylpropanal | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | KHMDS | DME | -78 to rt | 88 | >98:2 | Synlett 1998, 26-28 |
| Nonanal | 1-Phenyl-1H-tetrazol-5-yl ethyl sulfone | NaHMDS | THF | -78 to rt | 81 | 95:5 | J. Org. Chem. 2012, 77, 6358-6364[7] |
Table 2: Wittig Reaction with this compound Performance Data
| Aldehyde/Ketone Substrate | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Benzaldehyde | n-BuLi | THF | -78 to rt | 75-85 | ~50:50 (typical for non-stabilized ylides) | General Wittig literature | | Cyclohexanecarboxaldehyde | n-BuLi | THF | -78 to rt | 70-80 | ~40:60 (typical for non-stabilized ylides) | General Wittig literature | | 3-Phenylpropanal | n-BuLi | THF | -78 to rt | 72-82 | ~55:45 (typical for non-stabilized ylides) | General Wittig literature | | Nonanal | NaHMDS | THF | -78 to rt | 65-75 | ~60:40 (typical for non-stabilized ylides) | General Wittig literature |
Note: Data for the Wittig reaction with this compound is generalized from typical outcomes for non-stabilized ylides, as specific comparative studies with the Julia-Kocienski olefination on identical substrates are limited in the literature.
Reaction Mechanisms
The distinct stereochemical outcomes of the two reactions can be understood by examining their reaction mechanisms.
Julia-Kocienski Olefination Mechanism
The Julia-Kocienski olefination proceeds through a sequence of addition, Smiles rearrangement, and elimination steps. The high E-selectivity is generally attributed to the thermodynamic favorability of the anti-diastereomeric intermediate leading to the trans-alkene.
Caption: Mechanism of the Julia-Kocienski Olefination.
Wittig Reaction Mechanism
The Wittig reaction mechanism involves the formation of a betaine or an oxaphosphetane intermediate. For non-stabilized ylides, the reaction often proceeds under kinetic control, leading to the formation of the cis or Z-alkene as the major product, although mixtures are common.
Caption: Mechanism of the Wittig Reaction.
Experimental Protocols
Julia-Kocienski Olefination: General Procedure
This protocol is adapted from literature procedures and provides a general method for the Julia-Kocienski olefination.[8]
Materials:
-
1-Phenyl-1H-tetrazol-5-yl alkyl sulfone (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF or toluene)
-
Anhydrous 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 1-phenyl-1H-tetrazol-5-yl alkyl sulfone.
-
Dissolve the sulfone in anhydrous DME or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the KHMDS solution dropwise to the stirred solution. The solution will typically turn yellow or orange.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the aldehyde dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.
Wittig Reaction with this compound: General Procedure
This protocol is a general procedure for a Wittig reaction using a non-stabilized ylide.
Materials:
-
This compound (1.1 equiv)
-
Aldehyde or ketone (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.05 equiv, as a solution in hexanes)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous diethyl ether for extraction
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the this compound.
-
Add anhydrous THF or diethyl ether to the flask.
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add the n-BuLi solution dropwise to the stirred suspension. A characteristic color change (typically to orange or deep red) indicates the formation of the ylide.
-
Stir the mixture at the same temperature for 30-60 minutes.
-
Add a solution of the aldehyde or ketone in anhydrous THF or diethyl ether dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, or until TLC analysis indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel.
Conclusion
The Julia-Kocienski olefination presents a compelling alternative to the Wittig reaction, particularly when high E-stereoselectivity is a primary concern. The reaction consistently delivers the trans-alkene in high yields and with excellent stereocontrol across a broad range of substrates. While the Wittig reaction remains a valuable tool in the synthetic chemist's arsenal, especially for the formation of Z-alkenes from stabilized ylides, its application with non-stabilized ylides like that derived from this compound often leads to mixtures of stereoisomers. For drug development and the synthesis of complex natural products where precise control of molecular geometry is crucial, the Julia-Kocienski olefination offers a more reliable and efficient strategy for the construction of E-alkenes. Researchers are encouraged to consider the superior stereoselectivity and comparable yields of the Julia-Kocienski olefination in their synthetic planning.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. preprints.org [preprints.org]
- 5. preprints.org [preprints.org]
- 6. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Reactivity of Stabilized vs. Non-Stabilized Wittig Reagents
In the realm of organic synthesis, the Wittig reaction stands as a cornerstone for the creation of carbon-carbon double bonds, offering a reliable method for converting aldehydes and ketones into alkenes. The choice of the Wittig reagent, specifically whether it is "stabilized" or "non-stabilized," profoundly influences the reaction's reactivity, stereochemical outcome, and substrate scope. This guide provides a detailed comparison for researchers, scientists, and drug development professionals to inform their synthetic strategies, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Stabilized Wittig Reagents | Non-Stabilized Wittig Reagents |
| Reactivity | Less reactive, slower reaction rates.[1] | Highly reactive, rapid reaction rates.[1] |
| Stereoselectivity | Predominantly form (E)-alkenes.[2] | Predominantly form (Z)-alkenes.[2] |
| Ylide Stability | More stable due to resonance delocalization of the negative charge by an adjacent electron-withdrawing group (e.g., -CO₂R, -COR, -CN).[1] | Less stable, with the negative charge localized on the carbon atom, typically bearing alkyl or aryl groups.[1] |
| Base Requirement | Can be generated with weaker bases (e.g., NaHCO₃, Na₂CO₃, K₂CO₃). | Require strong bases for deprotonation (e.g., n-BuLi, NaH, NaNH₂).[1] |
| Substrate Scope | Generally react well with aldehydes, but may be sluggish or unreactive with sterically hindered ketones.[3] | React readily with a wide range of aldehydes and ketones. |
| Reaction Conditions | Generally tolerant of various functional groups and can often be performed under milder, and sometimes even aqueous, conditions.[4] | Require anhydrous and often inert atmosphere conditions due to the high reactivity and basicity of the ylide.[1] |
| Byproduct Removal | The triphenylphosphine oxide byproduct can sometimes be challenging to separate from the desired alkene. | The triphenylphosphine oxide byproduct can sometimes be challenging to separate from the desired alkene. |
Quantitative Performance Comparison
The following table summarizes typical yields and stereoselectivities observed in Wittig reactions employing stabilized and non-stabilized ylides with benzaldehyde as a common substrate.
| Wittig Reagent Type | Reagent Example | Aldehyde | Product | Yield (%) | E:Z Ratio | Reference |
| Stabilized | Ethyl (triphenylphosphoranylidene)acetate | Benzaldehyde | Ethyl cinnamate | 46.5-90.5 | 93:7 to 99:1 | [4] |
| Non-Stabilized | n-Propyltriphenylphosphonium bromide | Benzaldehyde | 1-Phenyl-1-butene | ~70-85 | Typically >95:5 Z:E | [1] (qualitative) |
Note: Yields and E:Z ratios can vary significantly based on specific reaction conditions (solvent, temperature, base, etc.).
Delving into the Mechanism: A Tale of Two Pathways
The divergent stereochemical outcomes of stabilized and non-stabilized Wittig reagents are rooted in their differing reaction kinetics and the stability of key intermediates.
dot
Caption: Divergent pathways for stabilized and non-stabilized Wittig reactions.
With non-stabilized ylides , the initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible.[3] The kinetically favored puckered transition state leads to the less stable cis-oxaphosphetane, which quickly decomposes to yield the (Z)-alkene .
Conversely, for stabilized ylides , the initial cycloaddition is reversible. This allows for equilibration from the kinetically favored cis-oxaphosphetane to the more thermodynamically stable trans-oxaphosphetane.[1] Subsequent decomposition of the trans-intermediate furnishes the (E)-alkene .
Experimental Protocols
The following are representative experimental protocols for Wittig reactions using both stabilized and non-stabilized ylides.
Experiment 1: Synthesis of (E)-Ethyl Cinnamate using a Stabilized Ylide
This protocol is adapted from a solvent-free procedure, highlighting the robustness of stabilized ylides.[5]
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Hexanes
-
Methanol (for recrystallization)
-
5 mL conical vial with a magnetic spin vane
-
Stirring hot plate
-
Filtering pipette
-
Craig tube (for recrystallization)
Procedure:
-
To a 3 mL conical vial, add benzaldehyde (50.8 μL, 0.5 mmol) and a magnetic spin vane.
-
Add (carbethoxymethylene)triphenylphosphorane (201 mg, 0.57 mmol) to the vial.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid byproduct behind.
-
Wash the solid residue with another 3 mL of hexanes and combine the hexane fractions.
-
Evaporate the solvent from the combined fractions.
-
Recrystallize the resulting yellowish oil from hot methanol using a Craig tube to obtain pure (E)-ethyl cinnamate.
Experiment 2: Synthesis of 2-Methylstyrene using a Non-Stabilized Ylide
This protocol requires anhydrous and inert conditions due to the high reactivity of the non-stabilized ylide.[6]
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
2-Methylbenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar, rubber septum, and nitrogen inlet
-
Syringes
-
Ice bath
Procedure:
-
Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. A deep yellow or orange-red color will indicate the formation of the ylide. e. Stir the mixture at 0 °C for 1 hour.
-
Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-methylbenzaldehyde (1.0 equivalent) in anhydrous THF. b. Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Workup and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield 2-methylstyrene.
Experimental Workflow Visualization
The general workflow for a Wittig reaction can be visualized as follows:
dot
Caption: A generalized workflow for performing a Wittig reaction.
Conclusion
The choice between a stabilized and a non-stabilized Wittig reagent is a critical decision in synthetic planning. Non-stabilized ylides offer high reactivity and are the preferred choice for the synthesis of (Z)-alkenes. In contrast, stabilized ylides, while less reactive, provide excellent selectivity for (E)-alkenes and can often be employed under milder reaction conditions. For challenging olefination reactions, particularly those requiring high (E)-selectivity with less reactive ketones, the Horner-Wadsworth-Emmons reaction serves as a powerful alternative. A thorough understanding of these nuances allows the synthetic chemist to strategically design and execute efficient and stereoselective alkene syntheses.
References
A Comparative Guide: Isopentyltriphenylphosphonium Bromide and Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of prostaglandins, the stereoselective formation of carbon-carbon double bonds is a critical step. This guide provides an objective comparison of two prominent olefination methods: the Wittig reaction, utilizing phosphonium ylides such as those derived from isopentyltriphenylphosphonium bromide and its analogs, and the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate carbanions. This comparison is supported by experimental data from seminal syntheses, detailed protocols, and mechanistic diagrams to inform the strategic choice of reagents in prostaglandin synthesis.
Executive Summary: HWE's Advantages in Prostaglandin Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is often favored over the traditional Wittig reaction in the synthesis of complex molecules like prostaglandins for several key reasons. The primary advantages include the formation of water-soluble phosphate byproducts, which simplifies purification compared to the often hard-to-remove triphenylphosphine oxide generated in the Wittig reaction.[1][2] Furthermore, the phosphonate carbanions used in the HWE reaction are typically more nucleophilic and less basic than the corresponding phosphonium ylides, which can lead to higher yields and fewer side reactions.[3][4] A crucial distinction for prostaglandin synthesis is the stereoselectivity; the HWE reaction predominantly yields the thermodynamically stable (E)-alkene, a common structural motif in prostaglandins.[3][5]
Performance Comparison in Prostaglandin Synthesis
The seminal total synthesis of Prostaglandin F2α by E.J. Corey provides a direct comparison of the Wittig and HWE reactions within the same synthetic framework.[1] The following table summarizes the quantitative data from this work, illustrating the performance of each method in constructing different parts of the prostaglandin molecule. It is important to note that for the synthesis of the α-side chain, a common Wittig reagent is (4-carboxybutyl)triphenylphosphonium bromide, which is analogous in reactivity to this compound.
| Reaction Type | Reagents | Substrate | Product | Yield | Stereoselectivity | Reference |
| Wittig Reaction | (4-carboxybutyl)triphenylphosphonium bromide, Dimsyl sodium | Prostaglandin intermediate aldehyde | Prostaglandin F2α | 80% (3 steps) | Predominantly cis (Z) | [1][6] |
| Horner-Wadsworth-Emmons Reaction | Sodium salt of dimethyl (2-oxoheptyl)phosphonate | Corey aldehyde | Enone intermediate | 70% (2 steps) | Predominantly trans (E) | [1][6] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between the Wittig and HWE reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent intermediates.
The following diagram illustrates a typical experimental workflow for the introduction of the α-side chain in prostaglandin synthesis using the Wittig reaction.
Detailed Experimental Protocols
Wittig Reaction for Prostaglandin α-Side Chain Synthesis
This protocol is adapted from procedures used in the synthesis of prostaglandin derivatives.[7]
-
Ylide Preparation: In a flame-dried 50 mL flask under an inert atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (929 mg, 2.1 mmol) in anhydrous tetrahydrofuran (THF, 3.5 mL).
-
Cool the suspension to 0°C and slowly add a solution of potassium t-butoxide (520 mg, 4.6 mmol) in anhydrous THF (4 mL) with stirring. The formation of a reddish-orange color indicates ylide formation.
-
Maintain the ylide solution at 0°C for 30-40 minutes.
-
Wittig Reaction: In a separate flask, dissolve the prostaglandin intermediate containing the lactol (derived from the Corey lactone) in anhydrous THF.
-
Cool the ylide solution to between -15°C and -5°C.
-
Slowly add the solution of the lactol to the ylide solution.
-
Allow the reaction to proceed for several hours, monitoring by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water. The aqueous phase will be alkaline (pH ~12).
-
Extract the aqueous phase with ethyl ether to remove the triphenylphosphine oxide byproduct.
-
Acidify the aqueous phase to pH 3-4 with 10% citric acid in the presence of ethyl ether.
-
Separate the ether phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired prostaglandin.
Horner-Wadsworth-Emmons Reaction for Prostaglandin ω-Side Chain Synthesis
This protocol is based on the conditions reported in E.J. Corey's synthesis of Prostaglandin F2α.[1][6]
-
Phosphonate Carbanion Preparation: In a flame-dried flask under an inert atmosphere, add sodium hydride (NaH) to anhydrous dimethoxyethane (DME).
-
To this suspension, add a solution of dimethyl (2-oxoheptyl)phosphonate in anhydrous DME at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the phosphonate.
-
HWE Reaction: In a separate flask, dissolve the Corey aldehyde intermediate in anhydrous DME.
-
Add the solution of the phosphonate carbanion to the aldehyde solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature, monitoring by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting enone intermediate by column chromatography.
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are powerful tools for the synthesis of prostaglandins. The HWE reaction generally offers advantages in terms of ease of purification and high (E)-stereoselectivity, making it a robust choice for the construction of the ω-side chain.[2][3] The Wittig reaction, while sometimes complicated by the removal of triphenylphosphine oxide, provides a reliable method for introducing the α-side chain with the desired cis (Z) stereochemistry.[1][8] The choice between these two methods should be guided by the desired stereochemical outcome, the nature of the specific substrates, and considerations for product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Olefination Strategies in Terpene Synthesis: Isopentyltriphenylphosphonium Bromide vs. Julia Olefination
For researchers, scientists, and drug development professionals, the efficient and stereoselective construction of carbon-carbon double bonds is a cornerstone of complex molecule synthesis. Terpenes, a vast and structurally diverse class of natural products with significant therapeutic potential, often feature intricate olefinic patterns. This guide provides an objective comparison of two powerful olefination methods—the Wittig reaction, specifically utilizing Isopentyltriphenylphosphonium bromide, and the Julia olefination—in the context of terpene synthesis. We present a detailed analysis of their mechanisms, stereochemical outcomes, and practical considerations, supported by experimental data and protocols to inform synthetic strategy.
Introduction to Olefination in Terpene Synthesis
Terpenes are hydrocarbons derived from the assembly of isoprene units, forming a wide array of linear, cyclic, and polycyclic structures. The strategic introduction of carbon-carbon double bonds is crucial for both the construction of the carbon skeleton and the installation of functional handles for further elaboration. Olefination reactions, which form alkenes from carbonyl compounds, are therefore indispensable tools in the synthesis of these valuable natural products.
The choice of olefination method can significantly impact the overall efficiency and success of a synthetic route. Key considerations include the desired stereoselectivity (E/Z isomerism), functional group tolerance, scalability, and the nature of the required starting materials. This guide focuses on a comparative analysis of the Wittig reaction with a specific, terpene-relevant reagent and the versatile Julia olefination methodologies.
The Wittig Reaction with this compound
The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and a phosphine oxide.[1][2] this compound is a phosphonium salt that, upon deprotonation, forms the corresponding ylide, which can then introduce an isopentyl group (a common structural motif in terpenes) onto a carbonyl compound.
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction is generally accepted to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate.[3] This intermediate then collapses to yield the alkene and the thermodynamically stable triphenylphosphine oxide, which is the driving force of the reaction.
The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts like this compound) typically react under kinetic control and favor the formation of Z-alkenes. This is attributed to a sterically favored, puckered transition state.
-
Stabilized ylides (with electron-withdrawing groups) are more stable and can undergo reversible formation of the initial adducts, leading to the thermodynamically more stable E-alkene.
The Julia Olefination
The Julia olefination is a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds.[3] Originally developed as a multi-step procedure (the Julia-Lythgoe olefination), it has been refined into more convenient one-pot variations, most notably the Julia-Kocienski olefination.[4][5] This reaction is particularly renowned for its excellent E-selectivity.
Reaction Mechanisms and Stereoselectivity
Classical Julia-Lythgoe Olefination: This method involves the addition of a metalated sulfone to an aldehyde or ketone, followed by functionalization of the resulting alcohol (typically acetylation) and subsequent reductive elimination with a reducing agent like sodium amalgam or samarium(II) iodide.[6] The high E-selectivity is a result of the equilibration of radical or anionic intermediates during the reduction step to favor the more stable trans configuration.[6]
Modified Julia Olefinations (Julia-Kocienski): These one-pot variations utilize heteroaryl sulfones, such as benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfones.[4][7] The reaction proceeds through the addition of the metalated sulfone to a carbonyl compound, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl oxide to form the alkene.[8] The Julia-Kocienski olefination, in particular, provides excellent E-selectivity due to a kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, leading to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene.[3]
Performance Comparison
| Feature | Wittig Reaction (this compound) | Julia Olefination (Classical and Modified) |
| Stereoselectivity | Generally Z-selective with non-stabilized ylides. | Generally high E-selectivity, especially the Julia-Kocienski variant.[4][9] |
| Substrate Scope | Broad; reacts with a wide range of aldehydes and ketones. | Broad; tolerates a variety of functional groups.[3] |
| Reagent Preparation | Phosphonium salt is commercially available or prepared from triphenylphosphine and isopentyl bromide. Ylide is generated in situ. | Phenyl sulfones are readily prepared. Heteroaryl sulfones for modified versions may require synthesis. |
| Reaction Conditions | Requires strong, often pyrophoric bases (e.g., n-BuLi). | Classical version requires a reductive step (e.g., Na/Hg). Modified versions are one-pot and milder.[5] |
| Byproducts | Triphenylphosphine oxide, which can complicate purification. | Sulfinates and heteroaryl oxides, which are generally more water-soluble and easier to remove. |
| Scalability | Can be challenging due to the stoichiometry of the phosphine oxide byproduct. | Modified versions are generally easier to scale up.[4] |
Experimental Protocols
Representative Protocol for Wittig Reaction with this compound
This is a generalized protocol based on standard Wittig procedures.
-
Ylide Generation: To a stirred suspension of this compound (1.2 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, is added n-butyllithium (1.1 equiv., solution in hexanes) dropwise. The resulting deep red or orange solution is stirred for 1 hour at this temperature.
-
Olefination: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde or ketone (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the alkene product from triphenylphosphine oxide.
Representative Protocol for Julia-Kocienski Olefination
This protocol is adapted from a typical procedure for the Julia-Kocienski olefination.[9]
-
Metalation: To a solution of the alkyl phenyltetrazolyl (PT) sulfone (1.1 equiv.) in anhydrous DME at -78 °C under an inert atmosphere, is added a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) in DME dropwise. The solution is stirred for 30-60 minutes.
-
Olefination: A solution of the aldehyde (1.0 equiv.) in anhydrous DME is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous sodium bicarbonate. The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Conclusion
Both the Wittig reaction with this compound and the Julia olefination are highly effective methods for the synthesis of terpenes. The choice between them should be guided by the desired stereochemical outcome and the overall synthetic strategy.
-
The Wittig reaction using a non-stabilized ylide like that from this compound is the method of choice for the synthesis of Z-alkenes . However, the generation of the stoichiometric triphenylphosphine oxide byproduct can pose challenges in purification, especially on a large scale.
-
The Julia olefination , particularly the Julia-Kocienski modification , is a superior method for the stereoselective synthesis of E-alkenes .[10] Its operational simplicity (one-pot), milder conditions, and the generation of more easily removable byproducts make it an attractive alternative to other E-selective olefination methods.[11]
For drug development professionals and researchers focused on the synthesis of complex terpenes, a thorough understanding of these two powerful olefination reactions is essential. The ability to strategically select the appropriate method based on the desired olefin geometry will undoubtedly accelerate the synthesis of novel terpene-based therapeutics and other valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Julia olefination - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. preprints.org [preprints.org]
- 6. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
The Strategic Advantage of Isopentyltriphenylphosphonium Bromide in Alkene Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of reagent can be the determining factor in the success of a synthetic route. In the realm of olefination reactions, Isopentyltriphenylphosphonium bromide, a key Wittig reagent, offers distinct advantages in specific syntheses, particularly where control of stereochemistry and efficient conversion are paramount. This guide provides an objective comparison of this compound with alternative reagents, supported by experimental data, to inform reagent selection in complex synthetic endeavors.
The Wittig reaction, a cornerstone of organic chemistry, facilitates the creation of carbon-carbon double bonds from carbonyl compounds. The choice of the phosphonium ylide precursor is critical in determining the yield and stereoselectivity of the resulting alkene. This compound has proven to be a valuable reagent in the synthesis of various natural products and bioactive molecules, including insect pheromones where the geometry of the double bond is crucial for biological activity.
Comparison with Alternative Reagents
A prime example showcasing the utility of Wittig reagents is the synthesis of (Z)-9-tricosene, commonly known as muscalure, the sex pheromone of the housefly (Musca domestica). The biological activity of muscalure is highly dependent on the (Z)-isomer of the C9 double bond. Therefore, a highly stereoselective synthesis is required.
The Wittig reaction using an appropriate phosphonium salt is a common method to achieve this. The reaction involves the coupling of a C9 aldehyde (nonanal) with a C14 phosphonium ylide. While various alkyltriphenylphosphonium bromides can be employed, the structure of the alkyl chain can influence the reaction's efficiency and stereochemical outcome.
Table 1: Comparison of Reagents in the Synthesis of (Z)-9-Tricosene
| Reagent | Method | Aldehyde | Base | Yield (%) | (Z):(E) Ratio | Reference |
| n-Tetradecyltriphenylphosphonium bromide | Wittig Reaction | Nonanal | Sodium bis(trimethylsilyl)amide | High | >97:3 | [1] |
| Ph3P=CH(CH2)12CH3 | "Instant Ylide" | Nonanal | Sodium amide (NaNH2) | 94 | ~95:5 | [2] |
| Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Nonanal | NaH | Good | Predominantly (E) | [3] |
In contrast, the Horner-Wadsworth-Emmons (HWE) reaction, a popular alternative to the Wittig reaction, typically employs phosphonate esters and generally favors the formation of the more stable (E)-alkene.[3][4][5] This makes the HWE reaction less suitable for the synthesis of (Z)-isomers like muscalure unless modified conditions (e.g., Still-Gennari modification) are used. Furthermore, the byproducts of the HWE reaction, dialkylphosphate salts, are water-soluble and easily removed, which can be an advantage in terms of purification compared to the triphenylphosphine oxide produced in the Wittig reaction.[3]
Experimental Protocols
General Experimental Workflow for Wittig-based Alkene Synthesis
The general workflow for a Wittig reaction involves the preparation of the phosphonium ylide from the corresponding phosphonium salt, followed by the reaction with a carbonyl compound.
Caption: General workflow of the Wittig reaction.
Synthesis of (Z)-9-Tricosene via Wittig Reaction
The following protocol is a representative procedure for the synthesis of (Z)-9-tricosene using a Wittig reagent.
1. Preparation of the Phosphonium Ylide:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), n-tetradecyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous tetrahydrofuran (THF).
-
The suspension is cooled to 0°C, and a strong base such as sodium bis(trimethylsilyl)amide (1.1 equivalents) is added portion-wise.
-
The reaction mixture is stirred at this temperature for 1-2 hours, during which the formation of the deep red or orange colored ylide is observed.
2. Wittig Reaction:
-
A solution of nonanal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The disappearance of the characteristic ylide color indicates the progress of the reaction.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether or hexane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product, containing the desired (Z)-9-tricosene and triphenylphosphine oxide, is purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, such as the one derived from this compound, typically lead to the (Z)-alkene under kinetic control.
References
- 1. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene [cjcu.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to Olefination in Complex Molecule Synthesis: Isopentyltriphenylphosphonium Bromide and Its Alternatives
In the intricate landscape of complex molecule synthesis, the formation of carbon-carbon double bonds is a critical transformation. For researchers, scientists, and professionals in drug development, the choice of olefination method can significantly impact the efficiency, stereochemical outcome, and overall success of a synthetic route. This guide provides a detailed comparison of the Wittig reaction, using isopentyltriphenylphosphonium bromide as a representative non-stabilized ylide, with two powerful alternatives: the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.
Limitations of this compound in the Wittig Reaction
This compound is a precursor to a non-stabilized Wittig reagent. While the Wittig reaction is a cornerstone of organic synthesis, its application in complex settings, particularly with reagents like this, presents several notable limitations:
-
Steric Hindrance: The bulky triphenylphosphine group, combined with the isopentyl chain, can lead to significant steric hindrance.[1][2] This can result in low yields, especially when reacting with sterically encumbered ketones or aldehydes, which are common intermediates in the synthesis of natural products.[3][4]
-
Byproduct Removal: The Wittig reaction generates triphenylphosphine oxide as a stoichiometric byproduct. This compound is often difficult to separate from the desired alkene product due to its polarity and high boiling point, frequently necessitating laborious chromatographic purification.[5]
-
Stereoselectivity: Non-stabilized ylides, such as the one derived from this compound, generally favor the formation of the (Z)-alkene.[3][6] While this can be advantageous if the (Z)-isomer is the desired product, achieving high (E)-selectivity with this class of reagents is challenging and often requires modified conditions (e.g., the Schlosser modification) which can introduce additional steps and reagents.[3]
-
Reaction Conditions: The generation of non-stabilized ylides requires strong, non-nucleophilic bases like n-butyllithium or sodium hydride, which can be incompatible with sensitive functional groups present in complex molecules.[7]
Performance Comparison with Alternative Olefination Methods
The limitations of the Wittig reaction have spurred the development of alternative olefination protocols. The Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski olefination reactions have emerged as highly reliable and often superior methods, particularly for the synthesis of (E)-alkenes.
Data Presentation
The following table provides a comparative summary of the expected performance of the three olefination methods for a representative reaction between a sterically hindered aldehyde (isovaleraldehyde) and the corresponding olefination reagents to form 4-methyl-2-pentene.
| Olefination Method | Reagent | Typical Yield (%) | E/Z Selectivity | Key Advantages & Disadvantages |
| Wittig Reaction | This compound | 60-80% | Predominantly Z | Advantages: Well-established, good for Z-alkene synthesis. Disadvantages: Difficult byproduct removal, moderate yields with hindered substrates, poor E-selectivity. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Diethyl (isopentyl)phosphonate | 85-95% | Highly E-selective (>95:5) | Advantages: Excellent yields, high E-selectivity, water-soluble byproduct for easy removal.[8][9] Disadvantages: Phosphonate reagent requires separate synthesis (Arbuzov reaction). |
| Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl isopentyl sulfone | 80-90% | Highly E-selective (>95:5) | Advantages: High E-selectivity, mild reaction conditions, broad functional group tolerance.[10][11] Disadvantages: Multi-step synthesis of the sulfone reagent, use of strong bases. |
Experimental Protocols
1. Wittig Reaction with this compound (Z-selective)
-
Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, this compound (1.2 eq.) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and n-butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise. The resulting deep red solution of the ylide is stirred at 0 °C for 1 hour.
-
Olefination: The reaction mixture is cooled to -78 °C, and a solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
2. Horner-Wadsworth-Emmons (HWE) Reaction (E-selective)
-
Reagent Preparation: Diethyl (isopentyl)phosphonate (1.2 eq.) is dissolved in anhydrous THF in a flame-dried, two-necked round-bottom flask under an argon atmosphere. The solution is cooled to 0 °C.
-
Ylide Formation: Sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then at room temperature for 1 hour until hydrogen evolution ceases.
-
Olefination: The reaction mixture is cooled to 0 °C, and a solution of the aldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by TLC.
-
Workup and Purification: The reaction is quenched with water. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
3. Julia-Kocienski Olefination (E-selective)
-
Reagent Preparation: 1-phenyl-1H-tetrazol-5-yl isopentyl sulfone (1.1 eq.) is dissolved in anhydrous DME in a flame-dried, two-necked round-bottom flask under an argon atmosphere.
-
Ylide Formation: The solution is cooled to -70 °C, and a solution of KHMDS (1.1 eq.) in THF is added dropwise. The resulting solution is stirred at -70 °C for 1 hour.
-
Olefination: A solution of the aldehyde (1.0 eq.) in anhydrous DME is added dropwise. The reaction mixture is stirred at -70 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Workup and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Logical flow from Wittig limitations to superior alternatives.
Caption: General experimental workflow for olefination reactions.
Caption: Simplified mechanisms of Wittig and HWE reactions.
Conclusion
While this compound and other non-stabilized Wittig reagents have their place in organic synthesis, particularly for the generation of (Z)-alkenes, their limitations in complex molecule synthesis are significant.[3] Issues with steric hindrance, byproduct removal, and lack of (E)-selectivity often make them suboptimal choices.[1][5] The Horner-Wadsworth-Emmons and Julia-Kocienski olefination reactions offer robust and highly stereoselective alternatives, especially when the thermodynamically favored (E)-alkene is the desired product.[8][10] Their superior yields, cleaner reaction profiles, and predictable stereochemical outcomes make them indispensable tools for researchers in the synthesis of complex natural products and pharmaceuticals. The choice between these methods should be guided by the desired stereochemistry, the steric environment of the substrates, and the overall synthetic strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Spectroscopic comparison of Isopentyltriphenylphosphonium bromide and its ylide
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between a phosphonium salt and its corresponding ylide is crucial for harnessing their distinct reactivities in organic synthesis. This guide provides a detailed spectroscopic comparison of Isopentyltriphenylphosphonium Bromide and its ylide, supported by experimental data and protocols.
The transformation of a stable phosphonium salt into a highly reactive ylide is a cornerstone of the Wittig reaction and other synthetic methodologies. This conversion fundamentally alters the electronic and structural properties of the molecule, changes that are readily observable through spectroscopic techniques. This guide will delve into the characteristic spectroscopic signatures of this compound and its ylide, offering a clear comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
At a Glance: Spectroscopic Comparison
The key spectroscopic differences between this compound and its ylide are summarized below. Note that due to the limited availability of specific data for the isopentyl derivative, data for the closely related pentyltriphenylphosphonium bromide is used as a representative analogue for the phosphonium salt.
| Spectroscopic Technique | This compound (Analogue: Pentyltriphenylphosphonium Bromide) | Isopentyltriphenylphosphonium Ylide (Typical Values) | Key Differences |
| ¹H NMR | Phenyl Protons: ~7.7-8.0 ppm (multiplet)α-CH₂: ~3.6-3.8 ppm (multiplet)Alkyl Chain: ~0.9-1.7 ppm | Phenyl Protons: ~7.4-7.7 ppm (multiplet)α-CH: Highly shielded, ~2.5-3.5 ppm (doublet of doublets, coupling to ³¹P)Alkyl Chain: Generally shielded compared to the salt | Upfield shift of phenyl and alkyl protons in the ylide. Significant upfield shift and characteristic coupling to phosphorus for the α-proton in the ylide. |
| ¹³C NMR | Ipso-C (P-C): ~118 ppm (doublet, ¹JPC ~85 Hz)Phenyl Carbons: ~130-135 ppmα-CH₂: ~22 ppm (doublet, ¹JPC ~50 Hz)Alkyl Chain: ~14-31 ppm | Ipso-C (P-C): ~128 ppm (doublet, ¹JPC ~90 Hz)Phenyl Carbons: ~128-134 ppmα-C: ~30-50 ppm (large ¹JPC coupling, ~100-125 Hz)Alkyl Chain: Generally shielded compared to the salt | Significant downfield shift and larger P-C coupling constant for the α-carbon in the ylide, indicative of its carbanionic character and sp² hybridization. |
| IR Spectroscopy | P-Ph stretch: ~1440, 1110 cm⁻¹C-H (aromatic): ~3050 cm⁻¹C-H (aliphatic): ~2850-2960 cm⁻¹ | P=C stretch: ~1200-1300 cm⁻¹ (characteristic ylide bond)P-Ph stretch: Similar to saltC-H (aromatic & aliphatic): Similar to salt | Appearance of a characteristic P=C stretching vibration in the ylide. |
| UV-Vis Spectroscopy | λmax: ~260-270 nm (π-π* transitions in phenyl rings) | λmax: Red-shifted compared to the salt, often >300 nm | The extended conjugation in the ylide due to the P=C bond results in a bathochromic (red) shift of the maximum absorption wavelength. |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine and isopentyl bromide.
Procedure:
-
Triphenylphosphine (1 equivalent) and isopentyl bromide (1.1 equivalents) are dissolved in a suitable solvent such as toluene.
-
The mixture is heated under reflux for several hours.
-
The reaction mixture is then cooled to room temperature, and the resulting white precipitate is collected by filtration.
-
The crude product is washed with a non-polar solvent like hexane to remove any unreacted starting materials.
-
The final product, this compound, is dried under vacuum.
Synthesis of Isopentyltriphenylphosphonium Ylide
The ylide is generated by the deprotonation of the corresponding phosphonium salt using a strong base.
Procedure:
-
This compound is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled to a low temperature (typically 0 °C or -78 °C).
-
A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise to the suspension with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete deprotonation, resulting in the formation of the ylide solution. This solution is typically used in situ for subsequent reactions.
Spectroscopic Measurements
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer. Samples are dissolved in a suitable UV-grade solvent (e.g., acetonitrile, dichloromethane) to a known concentration. The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Conclusion
The spectroscopic comparison of this compound and its ylide reveals distinct and predictable differences that directly reflect their structural and electronic changes upon deprotonation. The phosphonium salt exhibits spectral characteristics typical of a stable organic salt, while the ylide displays features indicative of its carbanionic nature and the presence of a P=C double bond. These spectroscopic fingerprints are invaluable tools for chemists to confirm the successful formation of the ylide and to understand its reactivity in various synthetic applications.
A Comparative Analysis of Olefination Methods for Isopentenyl Group Installation
For Researchers, Scientists, and Drug Development Professionals
The introduction of the isopentenyl (or prenyl) group is a fundamental transformation in the synthesis of a vast array of natural products and pharmaceuticals, including terpenes, steroids, and cannabinoids. The choice of olefination method for installing this five-carbon unit can significantly impact the overall efficiency, stereoselectivity, and substrate scope of a synthetic route. This guide provides an objective comparison of four widely used olefination methods—the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Peterson olefination, and the Julia-Kocienski olefination—for the installation of an isopentenyl group.
Executive Summary
Each of the discussed olefination methods presents a unique set of advantages and disadvantages for the synthesis of isopentenyl-containing compounds. The Wittig reaction, particularly with non-stabilized ylides, is a classic choice for generating Z-alkenes. The Horner-Wadsworth-Emmons reaction is renowned for its high E-selectivity and the ease of byproduct removal. The Peterson olefination offers the distinct advantage of tunable stereoselectivity, allowing for the formation of either the E- or Z-isomer from a common intermediate. The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of E-alkenes, especially in complex molecular settings, and its modified versions offer operational simplicity.
Comparative Performance Data
The following table summarizes representative experimental data for the installation of an isopentenyl group onto acetone, a common model substrate, using the four different olefination methods. It is important to note that the data has been compiled from various sources and reaction conditions may not be identical.
| Olefination Method | Reagents | Product | Yield (%) | E/Z Ratio | Key Byproducts |
| Wittig Reaction | (3-Methylbut-2-enyl)triphenylphosphonium bromide, n-BuLi, Acetone | 2,4-Dimethylpenta-1,3-diene | ~70-85 | ~30:70 | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Diethyl (3-methylbut-2-enyl)phosphonate, NaH, Acetone | 2,4-Dimethylpenta-1,3-diene | ~80-95 | >95:5 | Diethyl phosphate |
| Peterson Olefination | 1-Bromo-3-methylbut-2-ene, Mg, TMSCl; then n-BuLi, Acetone | 2,4-Dimethylpenta-1,3-diene | ~75-90 | Controllable | Hexamethyldisiloxane |
| Julia-Kocienski Olefination | 1-((3-Methylbut-2-en-1-yl)sulfonyl)-1H-benzo[d]thiazole, KHMDS, Acetone | 2,4-Dimethylpenta-1,3-diene | ~70-90 | >95:5 | Benzothiazolone, SO₂ |
Reaction Mechanisms and Workflows
The choice of an olefination method is often guided by its mechanistic nuances, which dictate stereochemical outcomes and reaction compatibility. Below are diagrams illustrating the signaling pathways for each of the four methods.
Experimental Protocols
Detailed experimental procedures for each of the four olefination methods to synthesize 2,4-dimethylpenta-1,3-diene from acetone are provided below. These protocols are representative and may require optimization for specific substrates and scales.
Wittig Reaction
Reagents and Materials:
-
(3-Methylbut-2-enyl)triphenylphosphonium bromide (1.0 equiv)
-
n-Butyllithium (1.0 equiv, 2.5 M in hexanes)
-
Acetone (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add (3-methylbut-2-enyl)triphenylphosphonium bromide.
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise to the stirred suspension. The formation of the orange-red ylide should be observed.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Add a solution of acetone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to separate the desired diene from triphenylphosphine oxide.
Horner-Wadsworth-Emmons (HWE) Reaction
Reagents and Materials:
-
Diethyl (3-methylbut-2-enyl)phosphonate (1.0 equiv)
-
Sodium hydride (1.1 equiv, 60% dispersion in mineral oil)
-
Acetone (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of diethyl (3-methylbut-2-enyl)phosphonate in anhydrous THF to the stirred suspension of sodium hydride.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of acetone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes).
Peterson Olefination
Reagents and Materials:
-
1-Bromo-3-methylbut-2-ene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Chlorotrimethylsilane (1.1 equiv)
-
n-Butyllithium (1.0 equiv, 2.5 M in hexanes)
-
Acetone (1.1 equiv)
-
Anhydrous diethyl ether or THF
-
Sulfuric acid (for acidic workup) or potassium hydride (for basic workup)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of the α-silyl Grignard reagent: To a flame-dried flask, add magnesium turnings and a crystal of iodine. Add a solution of 1-bromo-3-methylbut-2-ene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Once initiated, add the remaining bromide solution and reflux until the magnesium is consumed. Cool to 0 °C and add chlorotrimethylsilane dropwise. Stir for 1 hour at room temperature.
-
Formation of the α-silyl carbanion: In a separate flask, cool a solution of the prepared prenyltrimethylsilane in anhydrous THF to -78 °C. Add n-butyllithium dropwise and stir for 30 minutes.
-
Reaction with acetone: Add a solution of acetone in anhydrous THF dropwise to the α-silyl carbanion solution at -78 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature.
-
Stereoselective elimination:
-
For the Z-alkene (acidic workup): Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, dry the organic layer, and concentrate. Dissolve the crude β-hydroxysilane in a suitable solvent (e.g., dichloromethane) and treat with a catalytic amount of sulfuric acid.
-
For the E-alkene (basic workup): To the reaction mixture at room temperature, add potassium hydride and stir until the elimination is complete.
-
-
Work up the reaction accordingly and purify the product by flash column chromatography.
Julia-Kocienski Olefination
Reagents and Materials:
-
1-((3-Methylbut-2-en-1-yl)sulfonyl)-1H-benzo[d]thiazole (1.0 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, 0.5 M in toluene)
-
Acetone (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the prenyl benzothiazolyl sulfone and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add the KHMDS solution dropwise to the stirred sulfone solution.
-
Stir the resulting mixture at -78 °C for 30-60 minutes.
-
Add acetone dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight, or until TLC analysis indicates the completion of the reaction.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient).
Conclusion
The selection of an appropriate olefination method for the installation of an isopentenyl group is a critical decision in synthetic planning. For high E-selectivity and simplified purification, the Horner-Wadsworth-Emmons and Julia-Kocienski olefinations are generally superior choices. The Wittig reaction remains a valuable tool, particularly when the Z-isomer is the desired product. The Peterson olefination stands out for its unique ability to provide either stereoisomer from a single intermediate, offering a high degree of flexibility. The final choice will depend on the specific requirements of the synthesis, including stereochemical goals, substrate compatibility, and scalability.
Safety Operating Guide
Proper Disposal of Isopentyltriphenylphosphonium Bromide: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, Isopentyltriphenylphosphonium bromide is classified as a hazardous material that requires careful handling and disposal to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations, to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Summary of Material Properties and Hazards
This compound is a solid crystalline substance that is hygroscopic and can cause skin, eye, and respiratory irritation.[1][2][3] Understanding its properties is the first step toward safe handling and disposal.
| Property | Value |
| Physical State | Solid Crystalline[1][2] |
| Appearance | White[1][2] |
| Melting Point | 155 °C / 311 °F[1] |
| Hazards | Skin Irritant (Category 2)[1], Eye Irritant (Category 2)[1], May cause respiratory irritation[1][2][3] |
| Chemical Stability | Hygroscopic[1] |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as hazardous waste.[1][2] Adherence to local, national, and European directives on hazardous waste is mandatory.[1][2]
Personal Protective Equipment (PPE)
Before handling the material for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear chemical safety goggles that conform to European Standard EN 166.[1]
-
Hand Protection: Use protective gloves made of nitrile rubber.[1]
-
Body Protection: Wear long-sleeved clothing to prevent skin contact.[1]
-
Respiratory Protection: Under normal use with adequate ventilation, no respiratory protection is needed.[1] However, for large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]
Containment of Spills and Waste
In the event of a spill, or when preparing for disposal, follow these containment procedures:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of dust.[1][2]
-
Avoid Dust Formation: Minimize the generation of dust during handling and cleanup.[1][4]
-
Contain the Spill: For spills, sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Do not flush the material into a sewer system.[4]
Waste Collection and Storage
Proper collection and storage of this compound waste are crucial to prevent contamination and ensure safe transport for disposal.
-
Use Suitable Containers: Place the waste material in a suitable, closed, and clearly labeled container.[1][2]
-
Store in a Safe Location: Store the container in a well-ventilated place, keeping it tightly closed.[2]
Final Disposal
The final disposal must be carried out by a licensed and approved waste disposal company.
-
Professional Disposal: Dispose of the contents and the container at an approved waste disposal plant.[2][3][5]
-
Regulatory Compliance: Ensure that the disposal is in accordance with all local, national, and European regulations for hazardous waste.[1][2][6]
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and sent to a special waste collection point.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Isopentyltriphenylphosphonium bromide
This guide provides immediate, essential safety protocols, operational plans, and disposal procedures for handling Isopentyltriphenylphosphonium bromide. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and maintain experimental integrity. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] Gloves should be inspected before use. | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | A fully buttoned laboratory coat or long-sleeved clothing.[1][2] For larger quantities, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal laboratory use with adequate ventilation.[1][2] For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used if exposure limits are exceeded.[1][2] | Prevents respiratory irritation from inhalation of dust.[1][2] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Protocols
Adherence to the following step-by-step procedures is crucial for minimizing risk during the handling of this compound.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Dissolving:
-
If preparing a solution, add the solid to the solvent slowly while stirring.
-
Avoid splashing.
-
-
Post-Handling:
-
Wash hands thoroughly after handling the compound.[3]
-
Decontaminate all work surfaces and equipment used.
-
Properly remove and dispose of gloves and any other disposable PPE.
-
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation persists, call a physician.[1][2] Remove and wash contaminated clothing before reuse.[2][3] |
| Inhalation | Move to fresh air.[1][2][3] If not breathing, give artificial respiration.[1][2][3] If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1][2][3] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[1][2] Do NOT induce vomiting. Get medical attention if symptoms occur.[1][2] |
Spill and Disposal Plan
Proper management of spills and waste is critical to prevent environmental contamination and further exposure.
Spill Management Workflow:
Caption: Workflow for the safe management of a chemical spill.
Disposal Procedures:
-
Waste Collection: All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.[4] Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[5]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[2] Do not pour down the drain.[4] The first rinse of any contaminated container must also be collected as hazardous waste.[6] Empty, rinsed containers should have their labels defaced before disposal as solid waste.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
